AdapaleneGlucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H36O9 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H36O9/c1-41-26-7-6-23(13-25(26)34-14-17-8-18(15-34)10-19(9-17)16-34)21-2-3-22-12-24(5-4-20(22)11-21)32(40)43-33-29(37)27(35)28(36)30(42-33)31(38)39/h2-7,11-13,17-19,27-30,33,35-37H,8-10,14-16H2,1H3,(H,38,39)/t17?,18?,19?,27-,28-,29+,30-,33-,34?/m0/s1 |
InChI Key |
NKYIWGAVRVADDS-UXONJOICSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Adapalene Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris. Like many xenobiotics, adapalene undergoes metabolism in the body to facilitate its excretion. A primary metabolic pathway for adapalene is glucuronidation, a common phase II biotransformation reaction that conjugates the drug with glucuronic acid, increasing its water solubility and facilitating its elimination. The elucidation of the precise structure of these metabolites is a critical step in drug development, providing insights into the drug's metabolic fate, potential for drug-drug interactions, and overall safety profile.
This technical guide provides a comprehensive overview of the structure elucidation of the major glucuronide metabolite of adapalene. While detailed proprietary experimental data is not fully available in the public domain, this guide synthesizes the available information from commercial suppliers of the analytical standard and general principles of metabolite identification to present a clear picture of the structure and the methodologies involved in its confirmation.
The Structure of Adapalene Glucuronide: An Acyl Glucuronide
The primary glucuronide metabolite of adapalene has been identified as Adapalene Acyl-Glucuronide . This structure is confirmed by the consistent data provided by multiple chemical suppliers of the reference standard. In this metabolite, the glucuronic acid moiety is conjugated to the carboxylic acid group of adapalene through an ester linkage.
The chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| Metabolite Name | Adapalene Acyl-Glucuronide | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 359699-07-3 | --INVALID-LINK-- |
| Molecular Formula | C₃₄H₃₆O₉ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 588.65 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | (2S,3S,4S,5R)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | --INVALID-LINK-- |
Experimental Protocols for Structure Elucidation
While specific, detailed experimental protocols for the initial structure elucidation of adapalene glucuronide are not publicly available, this section outlines the generally accepted methodologies that would be employed for such a task.
In Vitro Metabolism Studies
The generation of adapalene glucuronide for analytical purposes is typically achieved through in vitro incubation of the parent drug with liver microsomes, which are rich in the necessary UDP-glucuronosyltransferase (UGT) enzymes.
Protocol for In Vitro Generation of Adapalene Glucuronide:
-
Incubation Mixture Preparation:
-
Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Add human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
Add adapalene (e.g., 10 µM final concentration, typically dissolved in a small amount of organic solvent like methanol or DMSO).
-
Add the cofactor UDP-glucuronic acid (UDPGA) (e.g., 2 mM final concentration).
-
A pore-forming agent like alamethicin may be included to ensure UDPGA access to the UGT enzymes within the microsomal lumen.
-
-
Incubation:
-
Pre-incubate the mixture without UDPGA for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the primary technique for the detection, identification, and quantification of drug metabolites.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. For glucuronides, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.
-
MS Scan Mode: Full scan to detect the parent ion of the putative glucuronide (m/z 587.2 for [M-H]⁻).
-
MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation pattern. A characteristic neutral loss of 176 Da (the mass of the glucuronic acid moiety) is a strong indicator of a glucuronide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule. To perform NMR analysis, the metabolite must be isolated and purified in sufficient quantity (typically µg to mg scale).
General NMR Experimental Approach:
-
Isolation and Purification: The glucuronide metabolite is isolated from the in vitro incubation mixture or from in vivo samples (e.g., urine, bile) using preparative high-performance liquid chromatography (HPLC).
-
NMR Analysis:
-
The purified metabolite is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
A suite of NMR experiments is performed, including:
-
1D NMR: ¹H NMR to identify all proton signals and their multiplicities.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the point of attachment of the glucuronic acid to the adapalene molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
-
Data Presentation
While specific quantitative data for Adapalene Acyl-Glucuronide is not available in the public literature, the following tables illustrate how such data would be presented.
Table 1: Expected High-Resolution Mass Spectrometry Data for Adapalene Acyl-Glucuronide
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M-H]⁻ | 587.2280 | Data not available | Data not available |
| [M+H]⁺ | 589.2432 | Data not available | Data not available |
| [M+Na]⁺ | 611.2252 | Data not available | Data not available |
Table 2: Hypothetical MS/MS Fragmentation Data for the [M-H]⁻ Ion of Adapalene Acyl-Glucuronide (m/z 587.2)
| Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 411.2 | [Adapalene - H]⁻ (Loss of glucuronic acid, C₆H₈O₆, 176 Da) |
| Other fragments | Further fragmentation of the adapalene aglycone |
Table 3: Illustrative ¹H NMR Chemical Shifts (Hypothetical)
This table is for illustrative purposes only, as actual NMR data for adapalene glucuronide is not publicly available.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Adapalene Moiety | ||
| Naphthyl protons | Expected in aromatic region | Various |
| Adamantyl protons | Expected in aliphatic region | Various |
| Methoxy protons | ~3.8-4.0 | s |
| Glucuronic Acid Moiety | ||
| Anomeric proton (H-1') | ~5.0-5.5 | d |
| Other sugar protons | ~3.2-4.5 | Various |
Visualizations
The following diagrams illustrate the key processes and relationships in the structure elucidation of adapalene glucuronide.
Conclusion
The primary metabolite of adapalene is confirmed to be Adapalene Acyl-Glucuronide, where glucuronic acid is attached to the carboxylic acid moiety of the parent drug. This has been established through the availability of a commercial analytical standard with a defined chemical structure, molecular formula, and CAS number. While the detailed experimental data from the initial structure elucidation studies are not publicly accessible, the established methodologies of in vitro metabolism, LC-MS/MS, and NMR spectroscopy provide a robust framework for such an analysis. This guide serves as a valuable resource for researchers and professionals in drug development by consolidating the known information and outlining the standard procedures for the characterization of this important metabolite.
An In-depth Technical Guide to the Chemical Synthesis of Adapalene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a widely used topical treatment for acne vulgaris. Its primary metabolite in humans is Adapalene Glucuronide, an acyl glucuronide formed via phase II metabolism. The availability of pure Adapalene Glucuronide is crucial for various in vitro and in vivo studies, including drug metabolism, pharmacokinetic profiling, and as a reference standard in analytical methods. This technical guide provides a comprehensive overview of a plausible chemical synthesis route for Adapalene Glucuronide, detailing experimental protocols, data presentation, and relevant biological context. The proposed synthesis involves the selective 1β-acylation of a protected allyl glucuronate with Adapalene, followed by a mild palladium-catalyzed deprotection.
Introduction
Glucuronidation is a major pathway in drug metabolism, facilitating the excretion of xenobiotics by increasing their hydrophilicity.[1] Adapalene, with its carboxylic acid moiety, is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of Adapalene Glucuronide. The synthesis of acyl glucuronides can be challenging due to the lability of the acyl linkage and the potential for acyl migration. This guide outlines a robust chemical synthesis strategy to obtain the 1-β-O-acyl glucuronide of Adapalene, a critical tool for pharmaceutical research and development.
Proposed Chemical Synthesis Pathway
The proposed synthesis of Adapalene Glucuronide is a two-step process starting from Adapalene and a protected glucuronic acid derivative. The key steps are:
-
HATU-Mediated Acylation: Coupling of Adapalene with allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. This reaction is designed to selectively form the thermodynamically favored β-anomer.
-
Palladium-Catalyzed Deprotection: Removal of the allyl and acetyl protecting groups under mild conditions using a palladium catalyst to yield the final product, Adapalene Glucuronide.
Below is a DOT language script for the visualization of the synthetic workflow.
Caption: Proposed synthetic workflow for Adapalene Glucuronide.
Detailed Experimental Protocols
Step 1: Synthesis of Protected Adapalene Glucuronide (Allyl (2,3,4-tri-O-acetyl-1-deoxy-1-(6-(3-(1-adamantyl)-4-methoxyphenyl)naphthalene-2-carboxamido))-β-D-glucopyranuronate)
Materials:
-
Adapalene (1.0 eq)
-
Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Adapalene (1.0 eq) in anhydrous DMF, add Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) sequentially to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected Adapalene Glucuronide.
Step 2: Synthesis of Adapalene Glucuronide
Materials:
-
Protected Adapalene Glucuronide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.1 eq)
-
N-Methylaniline (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the protected Adapalene Glucuronide (1.0 eq) in anhydrous THF.
-
Add N-methylaniline (5.0 eq) to the solution.
-
Degas the solution with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Lyophilize the pure fractions to obtain Adapalene Glucuronide as a white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Adapalene Glucuronide.
| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Expected Yield (%) |
| 1 | Adapalene | 412.52 | 1.0 | 70-80 |
| 1 | Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate | 372.33 | 1.2 | |
| 2 | Protected Adapalene Glucuronide | 767.85 | 1.0 | 60-70 |
Table 1: Expected Reaction Yields.
| Compound | ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | Mass Spectrometry (m/z) |
| Adapalene Glucuronide | 1.70-2.20 (m, 15H, adamantyl), 3.85 (s, 3H, OCH₃), 5.10-5.40 (m, 4H, glucuronyl), 6.90-8.50 (m, 9H, aromatic) | 29.5, 36.8, 40.5 (adamantyl), 55.4 (OCH₃), 72.0-76.0 (glucuronyl), 95.0 (anomeric C), 112.0-160.0 (aromatic), 168.0 (C=O, ester), 172.0 (C=O, acid) | [M-H]⁻: 587.2 |
Table 2: Expected Analytical Data for Adapalene Glucuronide.
Adapalene's Mechanism of Action: A Signaling Pathway Overview
Adapalene exerts its therapeutic effects by modulating the signaling of retinoic acid receptors (RARs), specifically RARγ, which is abundant in the epidermis.[2] Upon entering the cell, Adapalene binds to the RARγ/RXRα heterodimer. This complex then translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcription of target genes. This process ultimately normalizes keratinocyte differentiation, reduces inflammation, and prevents the formation of comedones.[3]
The following DOT script visualizes this signaling pathway.
Caption: Adapalene's signaling pathway via RAR/RXR heterodimerization.
Conclusion
This technical guide provides a detailed and plausible approach to the chemical synthesis of Adapalene Glucuronide, a critical metabolite for in-depth pharmaceutical studies. The outlined experimental protocols, coupled with the expected analytical data and the biological context of Adapalene's mechanism of action, offer a comprehensive resource for researchers in drug development and related scientific fields. The successful synthesis of this metabolite will undoubtedly facilitate a better understanding of Adapalene's metabolic fate and its biological implications.
References
In Vitro Biosynthesis of Adapalene Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is widely used in the topical treatment of acne vulgaris. Like many xenobiotics, adapalene undergoes phase II metabolism in the body to facilitate its excretion. One of the key metabolic pathways is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction conjugates a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the adapalene molecule, forming the more water-soluble adapalene glucuronide.
Understanding the in vitro biosynthesis of adapalene glucuronide is crucial for several aspects of drug development and research. It allows for the characterization of the enzymes involved, the determination of kinetic parameters, and the potential for drug-drug interactions. This technical guide provides a comprehensive overview of the methodologies and key considerations for the in vitro synthesis and analysis of adapalene glucuronide.
Core Principles of In Vitro Glucuronidation
The in vitro biosynthesis of adapalene glucuronide mimics the physiological process in a controlled laboratory setting. The fundamental components of this reaction include:
-
Enzyme Source: UGTs are membrane-bound enzymes located in the endoplasmic reticulum of cells, primarily in the liver. For in vitro studies, common enzyme sources include human liver microsomes (HLM), which contain a mixture of UGTs, or recombinant UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells). The use of specific recombinant UGTs can help identify the key enzymes responsible for adapalene glucuronidation.
-
Substrate: Adapalene is the substrate that will be glucuronidated.
-
Cofactor: UDPGA is the essential cofactor that provides the glucuronic acid moiety.
-
Buffer System: A suitable buffer is required to maintain the optimal pH and ionic strength for enzyme activity.
Experimental Protocols
This section details a generalized protocol for the in vitro biosynthesis of adapalene glucuronide. The specific concentrations and incubation times may require optimization depending on the enzyme source and experimental goals.
Materials and Reagents
-
Adapalene
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Human Liver Microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (a pore-forming agent to improve UDPGA access to the active site in microsomes)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (optional but recommended)
-
Methanol
-
Formic acid
Preparation of Solutions
-
Adapalene Stock Solution: Prepare a 10 mM stock solution of adapalene in a suitable organic solvent like methanol or DMSO.
-
UDPGA Stock Solution: Prepare a 50 mM stock solution of UDPGA in ultrapure water.
-
Buffer Solution: Prepare a 50 mM Tris-HCl buffer containing 10 mM MgCl₂.
-
Alamethicin Stock Solution: Prepare a 5 mg/mL solution of alamethicin in methanol.
Incubation Procedure
-
Pre-incubation: In a microcentrifuge tube, combine the following:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
HLM or recombinant UGT enzyme (e.g., 0.5 mg/mL protein concentration)
-
Alamethicin (e.g., 25 µg/mg protein)
-
Adapalene (at the desired final concentration, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow alamethicin to permeabilize the microsomal vesicles.
-
Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to detect and quantify the formation of adapalene glucuronide.
Data Presentation
The quantitative data from in vitro glucuronidation experiments are typically presented in tables to summarize kinetic parameters and enzyme activity.
Table 1: Hypothetical Kinetic Parameters for Adapalene Glucuronidation by Different UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | 5.2 | 150.3 |
| UGT1A3 | 12.8 | 85.7 |
| UGT1A9 | 2.5 | 350.1 |
| UGT2B7 | 8.9 | 210.5 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Analytical Considerations
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific detection and quantification of adapalene glucuronide.
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate adapalene glucuronide from the parent drug and other components of the reaction mixture. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid (to improve peak shape) is a common starting point.
-
Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of adapalene glucuronide) and a specific product ion that is formed upon fragmentation. This transition is unique to the analyte of interest, minimizing interference from other compounds.
Conclusion
The in vitro biosynthesis of adapalene glucuronide is a fundamental tool for understanding the metabolism of this important dermatological drug. By following a well-defined experimental protocol and utilizing sensitive analytical techniques, researchers can gain valuable insights into the enzymes responsible for its clearance and the kinetics of this metabolic pathway. This information is critical for predicting potential drug interactions and for the overall safety and efficacy assessment of adapalene. This technical guide provides a solid foundation for researchers to design and execute their own in vitro studies on adapalene glucuronidation.
Adapalene Metabolism and Glucuronidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. While its pharmacological activity is well-documented, a comprehensive understanding of its metabolic fate in humans remains an area of active investigation. This technical guide synthesizes the current knowledge on the metabolism and glucuronidation pathways of adapalene. Despite its widespread clinical use, detailed public data on the specific enzymes and quantitative metabolic parameters are limited. This document outlines the known metabolic pathways, provides hypothetical experimental protocols for their investigation, and presents visual representations of the potential metabolic processes to guide further research in this area.
Introduction
Adapalene is a naphthoic acid derivative with a more stable chemical structure compared to earlier generation retinoids, allowing for combination therapy, notably with benzoyl peroxide. It exerts its therapeutic effects by selectively binding to retinoic acid receptors (RAR-β and RAR-γ), modulating cellular differentiation and proliferation, and exhibiting anti-inflammatory properties. Following topical application, systemic absorption of adapalene is minimal. However, the portion that does enter systemic circulation undergoes metabolic transformation. It is estimated that approximately 25% of the absorbed drug is metabolized, with the remaining 75% being excreted unchanged. The primary route of elimination for both the parent drug and its metabolites is through biliary excretion.
Metabolic Pathways
The metabolism of adapalene is understood to proceed through both Phase I and Phase II reactions, although the specific enzymatic players are not yet fully elucidated. The known and hypothesized metabolic transformations are detailed below.
Phase I Metabolism
Phase I metabolism of adapalene is thought to involve O-demethylation and hydroxylation. In vitro studies using human hepatocytes have qualitatively identified fractions that may contain O-demethylated and hydroxylated metabolites of adapalene.[1] The adamantyl group of the adapalene molecule is a potential site for hydroxylation. While specific cytochrome P450 (CYP) enzymes have not been definitively identified for adapalene, studies on other retinoids suggest that isoforms such as CYP2C8, CYP3A4, and members of the CYP26 family could potentially be involved.
Phase II Metabolism: Glucuronidation
The major metabolic pathway for adapalene is glucuronidation, a Phase II conjugation reaction.[2] This process involves the covalent attachment of glucuronic acid to the adapalene molecule, increasing its water solubility and facilitating its excretion. The primary products of adapalene metabolism are glucuronides.[2] The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for adapalene glucuronidation have not been identified in the available literature. However, research on other retinoids indicates the involvement of the UGT1A and UGT2B families in their glucuronidation.
Quantitative Metabolic Data
A significant gap exists in the public domain regarding quantitative data on adapalene metabolism. Key pharmacokinetic parameters from a clinical study with a 0.3% adapalene gel are summarized in the table below. However, kinetic parameters for the metabolic enzymes, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), are not available.
| Parameter | Value | Reference |
| Cmax (Day 10) | 0.553 ± 0.466 ng/mL | [1] |
| AUC(0-24) (Day 10) | 8.37 ± 8.46 ng*h/mL | [1] |
| Terminal Half-life | 17.2 hours | [1] |
Table 1: Pharmacokinetic Parameters of Adapalene (0.3% Gel)
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the investigation of adapalene metabolism, based on standard methodologies in drug metabolism research.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the Phase I metabolites of adapalene and the CYP450 enzymes involved.
Methodology:
-
Incubation: Adapalene (e.g., 1 µM) is incubated with pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: Metabolites are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Reaction Phenotyping: To identify specific CYP enzymes, the assay is repeated with individual recombinant human CYP isoforms or with selective chemical inhibitors for major CYP enzymes.
In Vitro Glucuronidation Assay
Objective: To identify the UGT enzymes responsible for adapalene glucuronidation and to determine the kinetics of this reaction.
Methodology:
-
Enzyme Sources: Adapalene is incubated with either pooled HLM or a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15).
-
Incubation Conditions: The incubation mixture contains the enzyme source, adapalene, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer at 37°C. The microsomes are typically activated with alamethicin.
-
Kinetic Analysis: For kinetic studies, a range of adapalene concentrations is used.
-
Reaction Termination and Sample Preparation: The reaction is terminated with a cold solvent, and the samples are processed as described for the Phase I metabolism assay.
-
Analysis: The formation of adapalene glucuronide is monitored by LC-MS/MS.
-
Data Analysis: The rate of glucuronide formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations of Metabolic Pathways and Workflows
To aid in the conceptualization of adapalene metabolism and its investigation, the following diagrams have been generated using the DOT language.
Caption: Proposed metabolic pathway of adapalene.
Caption: General workflow for in vitro metabolism studies.
Conclusion
The metabolism of adapalene, while not fully characterized, is known to proceed via limited Phase I oxidation followed by a more significant Phase II glucuronidation pathway. This technical guide provides a summary of the current understanding and presents standardized, though hypothetical, protocols to facilitate further research. The elucidation of the specific CYP and UGT enzymes involved in adapalene metabolism is crucial for a more complete risk assessment, particularly concerning potential drug-drug interactions and inter-individual variability in patient response. Future studies employing recombinant enzymes and advanced analytical techniques are warranted to fill the existing knowledge gaps and to provide a more detailed quantitative picture of adapalene's metabolic fate.
References
Unveiling the Metabolic Fate of Adapalene: A Technical Guide to the Biological Activity of Adapalene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy is attributed to its selective agonist activity at retinoic acid receptors (RARs), particularly RARβ and RARγ, leading to the modulation of cellular differentiation, keratinization, and inflammation. While the pharmacological profile of the parent drug is well-documented, the biological activity of its primary metabolite, adapalene glucuronide, remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of adapalene metabolism, posits the potential for biological activity of its glucuronide conjugate based on analogous retinoid metabolites, and provides a comprehensive overview of the experimental protocols necessary to elucidate its pharmacological profile.
Introduction: The Metabolic Pathway of Adapalene
Upon topical application, a fraction of adapalene is systemically absorbed and undergoes phase II metabolism, primarily in the liver. The principal metabolic pathway is glucuronidation, a process that conjugates adapalene with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of the lipophilic adapalene molecule, facilitating its excretion, predominantly via the biliary route. Approximately 25% of the administered adapalene is metabolized, with the remainder being excreted as the parent drug.[1][2][3] The presence of UGT enzymes in the skin suggests that some local metabolism of adapalene may also occur.
While glucuronidation is typically a detoxification pathway that leads to pharmacologically inactive metabolites, notable exceptions exist where glucuronide conjugates exhibit significant biological activity.[1] A pertinent example within the retinoid class is retinoyl-β-glucuronide, a metabolite of all-trans-retinoic acid, which has been shown to be biologically active and even offers a better tolerability profile in some applications.[2][3][4][5] This precedent underscores the importance of empirically determining the biological activity of adapalene glucuronide rather than assuming its inactivity.
Adapalene's Mechanism of Action: A Foundation for Inquiry
Adapalene exerts its therapeutic effects by binding to RARs, which are nuclear receptors that function as ligand-activated transcription factors. The binding of adapalene to RARβ and RARγ initiates a cascade of molecular events that normalize follicular epithelial cell differentiation, reduce the formation of microcomedones, and decrease the inflammatory response.[1][6][7] The core of adapalene's activity lies in its ability to modulate gene expression through these receptors.
To ascertain the biological relevance of adapalene glucuronide, it is crucial to investigate whether this metabolite retains the ability to interact with and activate RARs.
Quantitative Data: The Unanswered Questions
Currently, there is a lack of publicly available quantitative data on the biological activity of adapalene glucuronide. To address this knowledge gap, the following parameters would need to be experimentally determined and compared with those of the parent compound, adapalene.
| Parameter | Adapalene (Literature Values) | Adapalene Glucuronide (To Be Determined) |
| Receptor Binding Affinity | ||
| RARα | Low affinity | IC₅₀ (nM) |
| RARβ | High affinity | IC₅₀ (nM) |
| RARγ | High affinity | IC₅₀ (nM) |
| Receptor Transactivation | ||
| RARα | Agonist activity | EC₅₀ (nM) |
| RARβ | Agonist activity | EC₅₀ (nM) |
| RARγ | Agonist activity | EC₅₀ (nM) |
| In Vitro Functional Activity | ||
| Comedolytic Activity | Potent | % reduction in microcomedones |
| Keratinocyte Differentiation | Modulates | Marker gene expression (e.g., K1, K10) |
| Anti-inflammatory Activity | Significant | Inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) |
Experimental Protocols for Determining Biological Activity
The following section details the key experimental methodologies required to assess the biological activity of adapalene glucuronide.
In Vitro Glucuronidation of Adapalene
Objective: To generate adapalene glucuronide in vitro for subsequent biological activity testing.
Methodology:
-
Microsome Preparation: Human liver microsomes (or skin microsomes) are used as the source of UGT enzymes.
-
Incubation Mixture: The reaction mixture typically contains:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Adapalene (substrate)
-
UDP-glucuronic acid (UDPGA, co-substrate)
-
Magnesium chloride (activator)
-
A buffer solution (e.g., Tris-HCl, pH 7.4)
-
Alamethicin (a pore-forming peptide to disrupt microsomal membranes and expose the UGT active site)
-
-
Reaction: The reaction is initiated by the addition of UDPGA and incubated at 37°C.
-
Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The formation of adapalene glucuronide is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Retinoic Acid Receptor (RAR) Binding Assay
Objective: To determine the binding affinity of adapalene glucuronide to RAR isoforms (α, β, and γ).
Methodology:
-
Receptor Source: Recombinant human RARα, RARβ, and RARγ are used.
-
Radioligand: A radiolabeled retinoid with known high affinity for RARs (e.g., [³H]-all-trans-retinoic acid) is used as the tracer.
-
Competitive Binding: A constant concentration of the radioligand and RAR is incubated with increasing concentrations of unlabeled adapalene or adapalene glucuronide.
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
RAR Transactivation Assay (Reporter Gene Assay)
Objective: To measure the ability of adapalene glucuronide to activate gene transcription mediated by RARs.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or CV-1) is used.
-
Transfection: Cells are co-transfected with:
-
An expression vector for the specific human RAR isoform (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: Transfected cells are treated with varying concentrations of adapalene or adapalene glucuronide.
-
Lysis and Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.
In Vitro Comedolytic Assay (Rhino Mouse Model)
Objective: To assess the ability of adapalene glucuronide to reverse the formation of utriculi (comedo-like structures) in the skin of the rhino mouse.
Methodology:
-
Animal Model: The rhino mouse (hr/hr) is a genetically hairless mouse that develops prominent utriculi.
-
Treatment: A solution of adapalene or adapalene glucuronide is topically applied to the dorsal skin of the mice for a defined period (e.g., 2-3 weeks).
-
Histological Analysis: Skin biopsies are taken, sectioned, and stained (e.g., with hematoxylin and eosin).
-
Quantification: The density and size of the utriculi are measured and compared between treatment groups and a vehicle control. A reduction in utriculi size and density indicates comedolytic activity.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of adapalene via glucuronidation.
References
- 1. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Retinoyl beta-glucuronide: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of UDP-glucuronosyltransferase 1A1 expression in skin and its induction by UVB in neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants [mdpi.com]
The Pharmacological Profile of Adapalene Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy is attributed to its selective binding to retinoic acid receptors (RARs), specifically RARβ and RARγ, which modulates cellular differentiation and proliferation, and exerts anti-inflammatory effects. While the pharmacological profile of the parent drug, Adapalene, is well-documented, a comprehensive analysis of its metabolites is notably absent in publicly available scientific literature. It is understood that Adapalene is metabolized to a limited extent in humans, with the primary products being glucuronides[1]. Approximately 25% of the drug undergoes metabolism, while the remainder is excreted unchanged[1]. This guide outlines the established pharmacological actions of Adapalene and provides detailed experimental protocols that would be essential for characterizing the pharmacological profile of its metabolites, should they be synthesized or isolated.
Adapalene Metabolism
Information regarding the in-depth metabolism of Adapalene in humans is limited. The primary metabolic pathway identified is glucuronidation, a common process that increases the water solubility of compounds to facilitate their excretion[1]. The specific isomers of the glucuronide metabolites and their distribution in tissues are not extensively characterized in the available literature. It is currently unknown whether these glucuronide metabolites possess any pharmacological activity or if they are simply inactive excretion products.
Pharmacological Profile of Adapalene (Parent Compound)
Adapalene's therapeutic effects are mediated through its interaction with the nuclear retinoic acid receptor (RAR) signaling pathway.
Retinoic Acid Receptor (RAR) Binding Affinity
Adapalene exhibits a distinct receptor binding profile that contributes to its favorable tolerability. Unlike first-generation retinoids such as tretinoin, which bind to all three RAR subtypes (α, β, and γ), Adapalene demonstrates selectivity for RARβ and RARγ[2][]. This selectivity is thought to be responsible for its reduced side-effect profile, as RARα is more ubiquitously expressed, while RARγ is the predominant subtype in the epidermis[4]. Adapalene does not bind to cellular retinoic acid-binding proteins (CRABPs), which may allow for more consistent levels of the drug to reach the nuclear receptors[4][5].
Gene Transactivation
Upon binding to RARs, Adapalene induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[2]. This interaction modulates gene transcription, influencing processes such as keratinocyte differentiation and proliferation, and reducing the expression of pro-inflammatory mediators[].
Signaling Pathway
The signaling pathway for Adapalene involves its entry into the cell, binding to nuclear RARs, heterodimerization with RXRs, and subsequent modulation of gene expression.
Experimental Protocols for Characterizing Adapalene Metabolites
To determine the pharmacological profile of Adapalene's glucuronide metabolites, a series of in vitro experiments would be necessary. The following are detailed methodologies for key assays.
Radioligand Binding Assay for RAR Affinity
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of Adapalene metabolites for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ.
-
Radioligand (e.g., [³H]-all-trans retinoic acid).
-
Adapalene metabolites (test compounds).
-
Unlabeled all-trans retinoic acid (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation (if using membrane-bound receptors): Homogenize cells or tissues expressing the RARs in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the Adapalene metabolite.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the Adapalene metabolite that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay for Transactivation Activity
This assay measures the ability of a compound to activate gene transcription through a specific receptor.
Objective: To determine if Adapalene metabolites can act as agonists or antagonists of RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RARs.
-
Expression plasmids for human RARα, RARβ, and RARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with RAREs.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Adapalene metabolites (test compounds).
-
All-trans retinoic acid (positive control agonist).
-
RAR antagonist (e.g., AGN 194310) for antagonist mode.
-
Cell culture medium and supplements.
-
Luciferase assay reagents.
-
Luminometer.
Protocol:
-
Cell Transfection: Co-transfect the mammalian cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the Adapalene metabolites. For antagonist testing, co-treat with a known RAR agonist.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the Adapalene metabolite to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Quantitative Data Summary (Hypothetical for Metabolites)
As no experimental data for Adapalene metabolites are available, the following tables are presented as templates for how such data would be structured for clear comparison.
Table 1: RAR Binding Affinities (Ki, nM) of Adapalene and its Metabolites
| Compound | RARα | RARβ | RARγ |
| Adapalene | >1000 | ~50 | ~30 |
| Metabolite 1 (Glucuronide) | TBD | TBD | TBD |
| Metabolite 2 (Glucuronide) | TBD | TBD | TBD |
| All-trans retinoic acid | ~5 | ~3 | ~2 |
| TBD: To Be Determined |
Table 2: RAR Transactivation Activity (EC₅₀, nM) of Adapalene and its Metabolites
| Compound | RARα | RARβ | RARγ |
| Adapalene | >1000 | ~40 | ~25 |
| Metabolite 1 (Glucuronide) | TBD | TBD | TBD |
| Metabolite 2 (Glucuronide) | TBD | TBD | TBD |
| All-trans retinoic acid | ~8 | ~5 | ~4 |
| TBD: To Be Determined |
Conclusion
The pharmacological profile of Adapalene is well-characterized, with its therapeutic efficacy in acne stemming from its selective agonist activity at RARβ and RARγ. However, a significant knowledge gap exists regarding the pharmacological activity of its metabolites. The major metabolites are known to be glucuronides, but it is unclear if they retain any affinity for RARs or possess any transactivation capabilities. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of these metabolites. Such studies are crucial to fully understand the complete pharmacological footprint of Adapalene and to ascertain whether its metabolites contribute to its therapeutic effects or are merely inactive byproducts. Further research, including the synthesis and purification of Adapalene glucuronides, is warranted to enable these essential pharmacological investigations.
References
The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Adapalene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is widely utilized in the topical treatment of acne vulgaris. While its clinical efficacy and safety are well-established, a detailed understanding of its metabolic fate, particularly the role of UDP-glucuronosyltransferase (UGT) enzymes, is crucial for comprehensive drug development and risk assessment. It is known that approximately 25% of an administered adapalene dose undergoes metabolism, with glucuronidation being the primary pathway. However, the specific UGT isoforms responsible for this biotransformation and their kinetic parameters have not been extensively detailed in publicly available literature. This technical guide synthesizes the current understanding of retinoid metabolism by UGT enzymes, providing a framework for investigating the specific role of these enzymes in the metabolism of adapalene. This guide includes hypothesized metabolic pathways, detailed experimental protocols for in vitro assessment, and templates for quantitative data presentation.
Introduction to Adapalene and UGT Enzymes
Adapalene is a naphthoic acid derivative with potent retinoid receptor agonist activity, demonstrating high affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ. This selective binding profile is thought to contribute to its favorable therapeutic index, with reduced skin irritation compared to earlier generation retinoids.
The UGTs are a superfamily of phase II drug-metabolizing enzymes that play a critical role in the detoxification and elimination of a vast array of endogenous and exogenous compounds.[1] These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion via urine or bile.[1] The UGTs are classified into two main families, UGT1 and UGT2, based on sequence homology.[2] Several isoforms within these families are expressed in various tissues, with the liver being the primary site of drug metabolism.[2]
Adapalene Metabolism: The Glucuronidation Pathway
Pharmacokinetic studies have consistently shown that the major metabolites of adapalene are glucuronides.[3] This indicates that UGT-mediated conjugation is the principal metabolic clearance route for the portion of adapalene that is systemically absorbed. While direct studies on adapalene are limited, research on other retinoids, such as all-trans retinoic acid (atRA), has identified UGT2B7 as the sole UGT isoform responsible for their glucuronidation.[3] This provides a strong rationale to hypothesize that UGT2B7 may also be a key enzyme in the metabolism of adapalene.
The proposed metabolic pathway involves the enzymatic transfer of a glucuronic acid moiety to the hydroxyl group of adapalene, forming adapalene-O-glucuronide.
References
An In-Depth Technical Guide to the Physicochemical Properties of Adapalene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a widely utilized topical treatment for acne vulgaris. In vivo, adapalene undergoes phase II metabolism, primarily through glucuronidation, to form Adapalene Glucuronide. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Adapalene Glucuronide, also referred to as Adapalene Acyl Glucuronide. Due to the limited availability of specific experimental data for this metabolite, this guide combines reported information with established principles of drug glucuronide chemistry to offer a robust resource for researchers. Detailed experimental protocols for the synthesis, purification, and characterization of Adapalene Glucuronide are also presented to facilitate further investigation.
Chemical Structure and Identification
Adapalene Glucuronide is formed by the enzymatic conjugation of glucuronic acid to the carboxylic acid moiety of adapalene.
-
IUPAC Name: (2S,3S,4S,5R,6S)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
-
Molecular Formula: C₃₄H₃₆O₉
-
Molecular Weight: 588.65 g/mol
-
CAS Number: 359699-07-3
Physicochemical Properties
The addition of a glucuronic acid moiety significantly alters the physicochemical properties of the parent drug, adapalene, primarily increasing its hydrophilicity. The following table summarizes the known and predicted properties of Adapalene Glucuronide.
| Property | Value | Source/Method |
| Molecular Weight | 588.65 g/mol | Calculated |
| Molecular Formula | C₃₄H₃₆O₉ | --- |
| Appearance | White to off-white solid | Predicted |
| Water Solubility | Significantly higher than adapalene | General principle of glucuronidation[1] |
| pKa | Predicted: ~2.66 (for the carboxylic acid on the glucuronyl moiety) | Chemicalize Prediction[2] |
| Melting Point | Data not available | --- |
| Boiling Point | Predicted: 823.6 °C | Chemicalize Prediction[2] |
| Density | Predicted: 1.45 g/cm³ | Chemicalize Prediction[2] |
| LogP | Significantly lower than adapalene | General principle of glucuronidation |
Stability
Acyl glucuronides, such as Adapalene Glucuronide, are known to be chemically reactive and can undergo hydrolysis and intramolecular acyl migration.
-
pH Stability: Acyl glucuronides are generally more stable at acidic pH (around 4-5) and are prone to hydrolysis and acyl migration at neutral to alkaline pH.[3] This is a critical consideration for in vitro studies and analytical method development.
-
Temperature Stability: As with most biological molecules, prolonged exposure to elevated temperatures can lead to degradation. It is recommended to store Adapalene Glucuronide, especially in solution, at low temperatures (-20°C or below).
Experimental Protocols
Enzymatic Synthesis of Adapalene Glucuronide
This protocol describes a general method for the in vitro synthesis of Adapalene Glucuronide using human liver microsomes, which are a rich source of UDP-glucuronosyltransferases (UGTs).
Materials:
-
Adapalene
-
Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
Formic acid
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Human Liver Microsomes (final concentration 0.5-1 mg/mL)
-
Adapalene (from a stock solution in DMSO or methanol, final concentration 10-100 µM)
-
MgCl₂ (final concentration 5-10 mM)
-
Saccharolactone (final concentration 1-2 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Add UDPGA (final concentration 1-2 mM) to start the reaction.
-
Incubation: Incubate at 37°C for 1-4 hours with gentle shaking. The optimal incubation time should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 1% formic acid.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for analysis and purification.
Purification of Adapalene Glucuronide
The synthesized Adapalene Glucuronide can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes). The exact gradient should be optimized.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Based on the UV spectrum of adapalene (e.g., ~321 nm).
-
Injection Volume: 20-100 µL.
Procedure:
-
Inject the supernatant from the synthesis reaction onto the HPLC system.
-
Monitor the chromatogram at the appropriate wavelength. Adapalene Glucuronide is expected to elute earlier than the parent drug, adapalene, due to its increased polarity.
-
Collect the fraction corresponding to the Adapalene Glucuronide peak.
-
The collected fractions can be pooled and the solvent evaporated under vacuum to obtain the purified product.
Characterization of Adapalene Glucuronide
4.3.1. Mass Spectrometry (MS)
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method.
-
Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would be at m/z 589.23. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 587.21.
-
Fragmentation: Tandem MS (MS/MS) analysis can be used to confirm the structure by observing the characteristic loss of the glucuronic acid moiety (176 Da).
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
Sample Preparation: The purified Adapalene Glucuronide should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Expected Signals: The NMR spectra will show signals corresponding to the adapalene backbone and additional signals from the glucuronic acid moiety. Key signals to identify include the anomeric proton of the glucuronic acid (typically a doublet around 5-6 ppm in ¹H NMR) and the characteristic sugar protons. 2D NMR experiments such as COSY and HMBC can be used to confirm the connectivity between the adapalene and glucuronic acid moieties.
Visualizations
Caption: Metabolic pathway of Adapalene to Adapalene Glucuronide.
Caption: General experimental workflow for Adapalene Glucuronide.
Conclusion
Adapalene Glucuronide is the major metabolite of adapalene, and understanding its physicochemical properties is crucial for comprehensive drug metabolism and safety studies. While specific experimental data for this compound are scarce, this guide provides a detailed overview based on established principles of drug glucuronide chemistry. The provided experimental protocols offer a starting point for the synthesis, purification, and characterization of Adapalene Glucuronide, which will enable further research into its biological activity and disposition.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Adapalene Glucuronide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for Adapalene Glucuronide.
Introduction
Adapalene is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris.[1] Like many xenobiotics, Adapalene undergoes metabolism in the body, with glucuronidation being a major phase II metabolic pathway.[2][3] This process results in the formation of Adapalene Glucuronide, a more water-soluble conjugate that can be readily excreted. The accurate quantification and characterization of Adapalene Glucuronide are crucial for pharmacokinetic studies, drug metabolism research, and safety assessments.
This document outlines the necessary analytical standards and provides a detailed protocol for the analysis of Adapalene Glucuronide in various matrices.
Analytical Standards
A certified reference standard is essential for the accurate identification and quantification of Adapalene Glucuronide.
Product Information:
| Parameter | Information | Source |
| Product Name | Adapalene Glucuronide | LGC Standards, Acanthus Research[4][5] |
| Synonyms | Adapalene Acylglucuronide, (2S,3S,4S,5R,6S)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | LGC Standards[4] |
| CAS Number | 359699-07-3 | LGC Standards, Acanthus Research[4][5] |
| Molecular Formula | C34H36O9 | LGC Standards, Acanthus Research[4][5] |
| Molecular Weight | 588.24 g/mol | LGC Standards[4] |
| Parent Drug | Adapalene | Acanthus Research[5] |
| Category | Drug Metabolites Reference Standards | Acanthus Research[5] |
Experimental Protocols
The following protocols are recommended for the analysis of Adapalene Glucuronide. These are based on established methods for the analysis of Adapalene and other glucuronide metabolites.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of Adapalene Glucuronide in simpler matrices or for initial purity assessments of the reference standard.
3.1.1. Materials and Reagents
-
Adapalene Glucuronide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 125 mm × 4.6 mm, 5 µm particle size).[6]
3.1.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Adapalene Glucuronide reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (125 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (pH adjusted to 2.5 with phosphoric acid), gradient elution may be required |
| Flow Rate | 1.4 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 321 nm (based on Adapalene)[6] |
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of Adapalene Glucuronide in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the quantification of Adapalene Glucuronide in complex biological matrices.
3.2.1. Materials and Reagents
-
Adapalene Glucuronide reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Adapalene Glucuronide or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Methanol (LC-MS grade)
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.2.3. Preparation of Solutions
-
Standard Stock Solutions: Prepare stock solutions of Adapalene Glucuronide and the IS in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate matrix (e.g., plasma, urine) with known amounts of Adapalene Glucuronide and a constant amount of the IS.
3.2.4. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation with acetonitrile is often sufficient.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed to clean up and concentrate the sample.
3.2.5. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | To be determined by direct infusion of the reference standard |
3.2.6. Data Analysis
-
Quantification is performed using Multiple Reaction Monitoring (MRM).
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
The concentration of Adapalene Glucuronide in the samples is determined from the calibration curve.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: HPLC-DAD Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | |
| Correlation Coefficient (r²) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Precision (%RSD) | |
| Intra-day | |
| Inter-day | |
| Accuracy (% Recovery) |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range (ng/mL) | |
| Correlation Coefficient (r²) | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | |
| Precision (%CV) | |
| Intra-batch | |
| Inter-batch | |
| Accuracy (% Bias) | |
| Matrix Effect | |
| Recovery (%) |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of Adapalene Glucuronide by LC-MS/MS.
Metabolic Pathway of Adapalene to Adapalene Glucuronide
Caption: Simplified metabolic pathway of Adapalene to Adapalene Glucuronide.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. openread.academy [openread.academy]
- 4. Adapalene Glucuronide | CAS 359699-07-3 | LGC Standards [lgcstandards.com]
- 5. Adapalene Acylglucuronide - Acanthus Research [acanthusresearch.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Analysis of Adapalene Glucuronide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of adapalene glucuronide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Adapalene, a third-generation topical retinoid, is primarily metabolized through glucuronidation. Monitoring the levels of its major metabolite, adapalene glucuronide, in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a protein precipitation-based sample preparation followed by reversed-phase chromatographic separation and detection using electrospray ionization in negative mode with Multiple Reaction Monitoring (MRM). This protocol provides researchers, scientists, and drug development professionals with a robust framework for the bioanalysis of adapalene glucuronide.
Introduction
Adapalene is a naphthoic acid derivative with potent retinoid-like activity, widely used in the topical treatment of acne vulgaris. Following systemic absorption, which is generally low after topical administration, adapalene undergoes metabolism, with approximately 25% being converted to its glucuronide conjugate. This metabolic pathway is a key determinant of its pharmacokinetic profile. Therefore, accurate and reliable quantification of adapalene glucuronide in plasma is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
This protocol details a highly selective and sensitive LC-MS/MS method for the determination of adapalene glucuronide in human plasma. The method is designed to be high-throughput and suitable for the analysis of a large number of samples typically generated in clinical and preclinical studies.
Experimental
Materials and Reagents
-
Adapalene and Adapalene Glucuronide reference standards
-
Internal Standard (IS) (e.g., a stable isotope-labeled adapalene or a structurally similar compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (with appropriate anticoagulant)
Sample Preparation
A protein precipitation method is employed for the extraction of adapalene glucuronide from plasma, offering a balance of efficiency and simplicity.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column to resolve adapalene glucuronide from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The MRM transitions for adapalene glucuronide are proposed based on the known fragmentation of adapalene. The molecular weight of adapalene is 412.52 g/mol , and the addition of a glucuronic acid moiety (C6H8O6) results in a molecular weight of 588.6 g/mol for adapalene glucuronide. The most abundant product ion for adapalene is a result of decarboxylation[1][2].
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 4 |
Table 4: Proposed MRM Transitions for Adapalene Glucuronide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Adapalene Glucuronide | 587.6 | 411.2 | 0.1 | 30 | 20 |
| Adapalene Glucuronide | 587.6 | 113.1 | 0.1 | 30 | 35 |
| Internal Standard | TBD | TBD | 0.1 | TBD | TBD |
TBD: To be determined based on the selected internal standard.
Data Presentation
Table 5: Pharmacokinetic Parameters of Adapalene in Human Plasma after Topical Administration of Adapalene Gel, 0.3% [3]
| Parameter | Mean ± SD (n=15) |
| Cmax (ng/mL) | 0.553 ± 0.466 |
| AUC(0-24) (ng*h/mL) | 8.37 ± 8.46 |
Data from a clinical study with once-daily application for 10 days.[3]
Visualizations
Adapalene Metabolism Signaling Pathway
The primary metabolic pathway for adapalene involves conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Caption: Metabolic conversion of Adapalene to Adapalene Glucuronide.
Experimental Workflow
The overall experimental workflow for the detection of adapalene glucuronide in plasma is summarized below.
Caption: Workflow for Adapalene Glucuronide analysis in plasma.
Discussion
This application note provides a comprehensive protocol for the quantification of adapalene glucuronide in human plasma. The protein precipitation method offers a rapid and efficient means of sample cleanup. The use of LC-MS/MS with MRM provides high selectivity and sensitivity, which is crucial given the low circulating levels of adapalene and its metabolites following topical administration.
It is important to note that the MRM transitions provided for adapalene glucuronide are theoretical and should be optimized empirically using a reference standard. The cone voltage and collision energy will need to be fine-tuned to achieve the most stable and intense signal for each transition. The selection of a suitable internal standard is also critical for accurate and precise quantification, compensating for variations in sample preparation and instrument response.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of adapalene glucuronide in human plasma. This protocol can be readily implemented in research and drug development laboratories to support pharmacokinetic and metabolism studies of adapalene. The provided workflow and diagrams offer a clear guide for researchers to establish and validate this bioanalytical method.
References
Application Note and Protocol: In Vitro Glucuronidation Assay for Adapalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adapalene is a third-generation topical retinoid primarily used in the treatment of acne vulgaris.[1] Understanding the metabolic fate of Adapalene is crucial for characterizing its pharmacokinetic profile and potential for drug-drug interactions. Glucuronidation, a major phase II metabolic pathway, is known to be involved in the metabolism of Adapalene, leading to the formation of more water-soluble glucuronide conjugates that can be readily excreted.[1][2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[3][4]
This application note provides a detailed protocol for an in vitro glucuronidation assay of Adapalene using human liver microsomes. The protocol outlines the necessary reagents, experimental workflow, and analytical methods for quantifying the formation of Adapalene glucuronide. Additionally, it provides a framework for identifying the specific UGT isoforms involved in Adapalene metabolism.
Principle
The in vitro glucuronidation assay measures the formation of Adapalene glucuronide when Adapalene is incubated with a source of UGT enzymes, typically human liver microsomes (HLM) or recombinant UGT isoforms, in the presence of the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA).[3][4] The reaction is terminated, and the amount of Adapalene glucuronide formed is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[2][5][6]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Adapalene | Sigma-Aldrich | A1234 | Room Temperature |
| Pooled Human Liver Microsomes (HLM) | Corning | 452161 | -80°C |
| Recombinant Human UGT Isoforms | Corning | Multiple | -80°C |
| UDPGA, trisodium salt | Sigma-Aldrich | U6751 | -20°C |
| Alamethicin | Sigma-Aldrich | A4665 | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| Tris-HCl Buffer (1 M, pH 7.4) | Thermo Fisher Scientific | 15567027 | Room Temperature |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998 | Room Temperature |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117 | Room Temperature |
| Water (LC-MS Grade) | Fisher Scientific | W6 | Room Temperature |
| Internal Standard (e.g., a structurally similar compound not present in the reaction) | Varies | Varies | Varies |
Experimental Protocols
Preparation of Solutions
-
Adapalene Stock Solution (10 mM): Dissolve the required amount of Adapalene in a suitable organic solvent like DMSO or ethanol.
-
UDPGA Stock Solution (50 mM): Dissolve UDPGA in water. Prepare fresh or store in aliquots at -20°C.
-
Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.
-
Tris-HCl Buffer (100 mM, pH 7.4): Dilute the 1 M stock solution with water.
-
Magnesium Chloride Solution (50 mM): Dissolve MgCl₂ in water.
In Vitro Glucuronidation Assay Workflow
The following diagram illustrates the general workflow for the in vitro glucuronidation assay.
Caption: Experimental workflow for the in vitro glucuronidation of Adapalene.
Detailed Incubation Protocol
-
Microsome Preparation: On ice, thaw the pooled human liver microsomes. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with 100 mM Tris-HCl buffer (pH 7.4).
-
Alamethicin Activation: To activate the UGT enzymes, add alamethicin to the diluted microsomes to a final concentration of 25 µg/mg of microsomal protein.[4] Incubate on ice for 15 minutes. Alamethicin is a pore-forming agent that disrupts the microsomal membrane, allowing the co-factor UDPGA to access the active site of the UGT enzymes.[4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare reactions in triplicate. Include a negative control without UDPGA to account for any non-enzymatic degradation.
| Component | Volume (µL) | Final Concentration |
| 100 mM Tris-HCl (pH 7.4) | Variable | 100 mM |
| 50 mM MgCl₂ | 2 | 1 mM |
| Activated Microsomes (e.g., 10 mg/mL stock) | 5 | 0.5 mg/mL |
| Adapalene (e.g., 1 mM stock) | 1 | 10 µM |
| Water | to 95 µL | - |
| Pre-incubate at 37°C for 5 minutes | ||
| 50 mM UDPGA | 5 | 2.5 mM |
| Total Volume | 100 µL |
-
Initiate Reaction: Start the reaction by adding 5 µL of the 50 mM UDPGA stock solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
UGT Isoform Screening
To identify the specific UGT isoforms responsible for Adapalene glucuronidation, the assay can be performed using a panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) in place of pooled human liver microsomes.[7][8] The protocol remains the same, with the recombinant UGTs used at an appropriate protein concentration as recommended by the supplier.
Caption: Screening of UGT isoforms for Adapalene glucuronidation activity.
Analytical Method: HPLC-UV
The following is a general HPLC method that can be adapted for the analysis of Adapalene and its glucuronide. Method development and validation are recommended.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 321 nm[2][5] |
| Column Temperature | 30°C |
Data Analysis and Presentation
Quantification
The concentration of Adapalene glucuronide can be determined from a standard curve prepared with a synthesized Adapalene glucuronide standard, if available. Alternatively, if a standard is not available, the formation of the metabolite can be expressed as the peak area ratio of the metabolite to the internal standard.
Enzyme Kinetics
To determine the kinetic parameters (Km and Vmax), the assay should be performed with a range of Adapalene concentrations (e.g., 0.5 - 100 µM). The initial velocity of the reaction (rate of metabolite formation) is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Data Summary Tables
Table 1: Time-Dependent Formation of Adapalene Glucuronide in HLM
| Incubation Time (min) | Adapalene Glucuronide Formed (pmol/mg protein) |
| 0 | 0 |
| 15 | Insert Data |
| 30 | Insert Data |
| 60 | Insert Data |
| 120 | Insert Data |
Table 2: Relative Activity of UGT Isoforms in Adapalene Glucuronidation
| UGT Isoform | Relative Activity (%) |
| UGT1A1 | Insert Data |
| UGT1A3 | Insert Data |
| UGT1A4 | Insert Data |
| UGT1A6 | Insert Data |
| UGT1A9 | Insert Data |
| UGT2B7 | Insert Data |
| Other Isoforms | Insert Data |
Table 3: Kinetic Parameters for Adapalene Glucuronidation
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Pooled HLM | Insert Data | Insert Data |
| Predominant UGT Isoform | Insert Data | Insert Data |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low metabolite formation | Inactive enzyme | Ensure proper storage and handling of microsomes. Use a positive control substrate for the UGTs. |
| Inactive UDPGA | Prepare fresh UDPGA solution. | |
| Inappropriate incubation time or protein concentration | Optimize incubation time and protein concentration. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation conditions | Ensure uniform temperature and shaking. | |
| Poor peak shape in HPLC | Inappropriate mobile phase or column | Optimize HPLC method. |
| Sample overload | Reduce injection volume or dilute the sample. |
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro glucuronidation assay for Adapalene. By following these procedures, researchers can effectively characterize the glucuronidation of Adapalene, identify the responsible UGT isoforms, and determine the kinetic parameters of the reaction. This information is invaluable for understanding the metabolism and potential drug interaction profile of Adapalene.
References
- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.aalto.fi [research.aalto.fi]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. UGT Inhibition | Evotec [evotec.com]
- 8. evotec.com [evotec.com]
Application Note: Mass Spectrometry Fragmentation of Adapalene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and fragmentation analysis of adapalene glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adapalene, a third-generation topical retinoid, undergoes metabolism to form various conjugates, with glucuronidation being a significant pathway. Understanding the fragmentation pattern of these metabolites is crucial for their identification and quantification in biological matrices. This document outlines a comprehensive experimental workflow, from sample preparation to data analysis, and presents the predicted mass spectral data for adapalene glucuronide. The provided methodologies and visualizations are intended to guide researchers in the characterization of adapalene metabolites.
Introduction
Adapalene is a naphthoic acid derivative with potent retinoid-like activity, widely used in the treatment of acne vulgaris. Following systemic absorption, adapalene is metabolized, primarily through O-demethylation, hydroxylation, and conjugation. Glucuronidation represents a major metabolic pathway for many drugs, including adapalene, facilitating their excretion. The characterization of these glucuronide conjugates is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective detection of drug metabolites. By utilizing specific fragmentation patterns, it is possible to identify and quantify metabolites like adapalene glucuronide in complex biological samples. This application note details the expected fragmentation of adapalene glucuronide and provides a robust protocol for its analysis.
Predicted Mass Spectrometry Fragmentation of Adapalene Glucuronide
Adapalene has a molecular weight of 412.52 g/mol .[1] Glucuronic acid has a molecular weight of 194.14 g/mol .[2] The conjugation of glucuronic acid to adapalene results in a metabolite with a molecular weight of 606.66 g/mol . In negative ion mode electrospray ionization (ESI), adapalene glucuronide is expected to form a deprotonated precursor ion [M-H]⁻ at an m/z of 587.6.
The primary fragmentation of O-glucuronides in tandem mass spectrometry involves the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.12 Da. This cleavage yields the aglycone, in this case, the deprotonated adapalene molecule. Further fragmentation of the adapalene ion can then occur. A known fragmentation of adapalene in negative mode is the loss of the carboxyl group (CO2), resulting in a mass loss of 44 Da.[3][4]
The proposed fragmentation pathway is as follows:
-
Precursor Ion: The deprotonated molecule of adapalene glucuronide, [M-H]⁻, at m/z 587.6.
-
Primary Fragmentation: Neutral loss of the glucuronic acid moiety (-176.12 Da) to produce the deprotonated adapalene ion at m/z 411.5.
-
Secondary Fragmentation: Decarboxylation of the adapalene ion (-44 Da) to produce a characteristic product ion at m/z 367.5.
Quantitative Data Summary
The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions of adapalene glucuronide in negative ion mode ESI-MS/MS.
| Ion Description | Proposed Structure | m/z |
| Precursor Ion [M-H]⁻ | Adapalene Glucuronide | 587.6 |
| Product Ion (from neutral loss of glucuronic acid) | Adapalene | 411.5 |
| Product Ion (from decarboxylation of Adapalene) | Adapalene - CO₂ | 367.5 |
Experimental Protocol
This protocol provides a general framework for the LC-MS/MS analysis of adapalene glucuronide. Optimization of specific parameters may be required based on the instrumentation and biological matrix used.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 3 minutes and transfer to an autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50-90% B
-
10-12 min: 90% B
-
12-13 min: 90-50% B
-
13-15 min: 50% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Adapalene Glucuronide: 587.6 → 411.5
-
Adapalene (for confirmation): 411.5 → 367.5
-
-
Vaporizer Temperature: 400°C.
-
Ion Source Temperature: 300°C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument, but a starting point of 30-35 eV can be used for the 587.6 → 411.5 transition.
Visualizations
Caption: Fragmentation pathway of Adapalene Glucuronide.
References
Application Note: Chromatographic Separation of Adapalene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene is a third-generation synthetic retinoid, widely used in the topical treatment of acne vulgaris. As with any pharmaceutical compound, a thorough understanding of its metabolic fate and the ability to separate the parent drug from its metabolites and related impurities are critical for drug development, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the chromatographic separation of Adapalene and its related compounds using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for purity analysis, stability testing, and potentially for the analysis of biological samples.
While specific data on the chromatographic separation of in vivo or in vitro metabolites of Adapalene is limited in publicly available literature, the methods described for the separation of Adapalene from its synthetic impurities and degradation products are highly relevant. These compounds often serve as proxies for metabolites in analytical method development due to their structural similarity to potential metabolic products.
Chromatographic Methods and Protocols
A variety of chromatographic methods have been successfully employed for the analysis of Adapalene. The choice of method often depends on the matrix, the required sensitivity, and the specific compounds to be separated.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Testing
HPLC with UV detection is a robust and widely used technique for the analysis of Adapalene in bulk drug substances and pharmaceutical formulations. These methods are crucial for assessing the purity of the active pharmaceutical ingredient (API) and for monitoring its stability under various stress conditions.
Experimental Protocol: HPLC-UV for Adapalene and Related Substances
This protocol is a composite based on established methods for the separation of Adapalene from its known impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Adapalene reference standard in the mobile phase or a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 300 µg/mL. Further dilute to a working concentration of around 3.0 µg/mL.[1]
-
Impurity Stock Solution: Prepare a stock solution containing known impurities of Adapalene.
-
Sample Solution (e.g., Gel Formulation): Accurately weigh a portion of the topical gel and dissolve it in a suitable solvent, followed by sonication and filtration to remove excipients.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of methanol, 0.1% orthophosphoric acid in water, and tetrahydrofuran in a ratio of 55:30:15 (v/v/v) has been shown to be effective.[1] Alternatively, a gradient elution with acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) can be used.[3]
-
Injection Volume: 20 µL.[1]
-
Data Presentation: Quantitative HPLC Data
The following table summarizes typical performance data for an HPLC-UV method for Adapalene analysis.
| Parameter | Value | Reference |
| Linearity Range | 0.6 - 6.0 µg/mL | [1] |
| Limit of Detection (LOD) | 4.79 ng/band (HPTLC) | [3] |
| Limit of Quantification (LOQ) | 14.52 ng/band (HPTLC) | [3] |
| Resolution (Adapalene and Impurity D) | > 5.0 | [1] |
Experimental Workflow: HPLC Purity Analysis
Workflow for HPLC purity analysis of Adapalene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of Adapalene and its metabolites in complex matrices such as biological fluids (plasma, urine) and for biopharmaceutical studies.[5][6]
Experimental Protocol: LC-MS/MS for Adapalene
This protocol is based on a method developed for the determination of Adapalene in pharmaceutical forms, which can be adapted for biological samples with appropriate sample preparation.[5]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Pharmaceutical Forms (Creams, Gels): Extraction with an organic solvent followed by centrifugation and filtration.
-
Biological Samples (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation: Quantitative LC-MS/MS Data
The following table outlines key parameters for an LC-MS/MS method for Adapalene.
| Parameter | Description | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Negative | [5] |
| Parent Ion (m/z) | [M-H]⁻ | 410.8 | [5] |
| Product Ion (m/z) | Fragment ion | 367.0 | [5] |
| Linearity Range | In pharmaceutical forms | Not specified | [5] |
Logical Relationship: Adapalene Analysis Method Selection
Decision tree for selecting the appropriate analytical method.
Conclusion
The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Adapalene and its related substances. While HPLC-UV is well-suited for routine quality control of pharmaceutical products, LC-MS/MS offers the high sensitivity and selectivity required for the analysis of Adapalene in more complex matrices and at lower concentrations, which would be essential for pharmacokinetic and metabolite identification studies. The provided protocols and data serve as a valuable starting point for researchers, scientists, and drug development professionals working with Adapalene. Further method development and validation would be necessary for specific applications, particularly for the analysis of biological metabolites.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple HPLC-DAD method for determination of adapalene in topical gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Development of a Validated Bioanalytical Method for Adapalene Glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, proposed methodology for the development and validation of a bioanalytical method for the quantification of Adapalene Glucuronide in human plasma. In the absence of a published, validated method for this specific metabolite, this protocol has been constructed based on established bioanalytical principles for glucuronide conjugates, a validated LC-MS/MS method for the parent drug, Adapalene, and current regulatory guidelines from the FDA and ICH. The proposed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a comprehensive validation plan.
Introduction
Adapalene, a third-generation synthetic retinoid, is widely used in the topical treatment of acne vulgaris. Following systemic absorption, Adapalene is metabolized, with glucuronidation being a significant pathway.[1] Accurate quantification of Adapalene Glucuronide is crucial for pharmacokinetic and toxicokinetic studies to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Adapalene. The inherent instability of some glucuronide metabolites presents a challenge in bioanalysis, necessitating careful sample handling and preparation. This application note outlines a robust LC-MS/MS method for the determination of Adapalene Glucuronide in human plasma.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Caption: Proposed workflow for Adapalene Glucuronide bioanalysis.
Experimental Protocols
Materials and Reagents
-
Adapalene Glucuronide analytical standard (requires custom synthesis or sourcing from a specialized vendor)
-
Adapalene-d5 Glucuronide (proposed internal standard, requires custom synthesis)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
-
Thawing: Thaw plasma samples on ice to maintain stability.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Adapalene-d5 Glucuronide in methanol) to each plasma sample, except for blank samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions
3.3.1. Liquid Chromatography
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
3.3.2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Adapalene Glucuronide | 587.2 | 411.2 (Adapalene) | 100 | To be optimized |
| Adapalene-d5 Glucuronide (IS) | 592.2 | 416.2 (Adapalene-d5) | 100 | To be optimized |
Note: The precursor ion for Adapalene Glucuronide is calculated as the molecular weight of Adapalene (412.52 g/mol ) + the molecular weight of glucuronic acid (176.12 g/mol ) - H+ (for negative ionization). The primary product ion is expected to be the deprotonated Adapalene molecule following the neutral loss of the glucuronide moiety.
Method Validation
The proposed method should be validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Replicate analysis of quality control (QC) samples at LLOQ, low, medium, and high concentrations. Mean accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |
| Stability | Analyte stability established under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in-processed samples. |
Proposed Quantitative Data for Validation
The following tables present the target quantitative data for the validation of the bioanalytical method for Adapalene Glucuronide. These are not experimental results but represent the expected outcomes of a successful validation based on regulatory guidelines.
Table 1: Proposed Calibration Curve
| Concentration (ng/mL) |
| 0.5 (LLOQ) |
| 1 |
| 5 |
| 25 |
| 100 |
| 250 |
| 450 |
| 500 |
Table 2: Proposed Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 80-120 | ≤ 20 | 80-120 | ≤ 20 |
| Low | 1.5 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
| Medium | 200 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
| High | 400 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
Discussion
This proposed bioanalytical method provides a comprehensive framework for the reliable quantification of Adapalene Glucuronide in human plasma. The protein precipitation sample preparation method is rapid and effective for removing the bulk of matrix proteins. The use of UPLC provides sharp chromatographic peaks and good separation from potential interferences. Tandem mass spectrometry in MRM mode offers high selectivity and sensitivity, which is essential for detecting the low concentrations of metabolites often found in biological samples.
A critical aspect of this method is the stabilization of the Adapalene Glucuronide in the plasma samples immediately after collection, as acyl glucuronides can be prone to hydrolysis. Acidification of the plasma to a pH below 4 is recommended to minimize this degradation. The use of a stable isotope-labeled internal standard, such as Adapalene-d5 Glucuronide, is highly recommended to compensate for any variability in sample preparation and matrix effects.
Conclusion
The detailed application notes and protocols presented here describe a proposed, robust, and sensitive LC-MS/MS method for the quantification of Adapalene Glucuronide in human plasma. While this method is based on sound scientific principles and existing methodologies for similar compounds, it requires full validation to demonstrate its suitability for its intended purpose in a regulated environment. This method will be a valuable tool for researchers and drug development professionals in characterizing the pharmacokinetics of Adapalene.
Signaling Pathway Diagram
As Adapalene acts on nuclear retinoic acid receptors and does not have a classical signaling pathway with a cascade of enzymatic reactions, a diagram illustrating its mechanism of action is provided below.
Caption: Mechanism of action of Adapalene.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols for the Extraction of Adapalene Glucuronide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of adapalene glucuronide, the major metabolite of the synthetic retinoid adapalene, from various biological matrices. The protocols are intended to guide researchers in developing robust and reliable methods for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
Adapalene, a third-generation topical retinoid, is widely used for the treatment of acne vulgaris. Following administration, adapalene undergoes metabolism, primarily through glucuronidation, to form adapalene glucuronide.[1] Accurate quantification of this metabolite in biological samples is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. These protocols outline methods for the extraction of adapalene glucuronide from plasma, urine, and feces for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway: Glucuronidation of Adapalene
Adapalene is metabolized in the liver by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the adapalene molecule. This process increases the water solubility of the compound, facilitating its excretion from the body, primarily through the biliary route.[1] While the specific UGT isoforms responsible for adapalene glucuronidation are not fully characterized, the general pathway is well-established.
Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of adapalene and its metabolites. The method described for adapalene can be adapted for its glucuronide metabolite.
Table 1: General LC-MS/MS Parameters for Adapalene Analysis
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate |
| Column | C18 reverse-phase |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for adapalene glucuronide would need to be determined experimentally.
Extraction Protocols
The choice of extraction method depends on the biological matrix and the analytical objective (i.e., direct quantification of the glucuronide or total adapalene after hydrolysis).
Extraction from Plasma/Serum
4.1.1. Protein Precipitation (for initial screening)
This is a rapid method for initial screening but may result in a less clean extract.
Protocol:
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE) (for cleaner extracts)
SPE provides a cleaner extract, reducing matrix effects in the LC-MS/MS analysis. A mixed-mode or polymeric reversed-phase sorbent is recommended.
Protocol:
-
Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 2% formic acid in water.
-
SPE Cartridge: Use a polymeric mixed-mode strong anion exchange (SAX) or a reversed-phase (e.g., C18) SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the adapalene glucuronide with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Extraction from Urine
4.2.1. Direct Injection after Dilution (for screening)
For a quick estimation, a simple "dilute and shoot" approach can be used.
Protocol:
-
Centrifuge the urine sample to remove particulates.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing an internal standard.
-
Inject directly into the LC-MS/MS system.
4.2.2. Solid-Phase Extraction (SPE)
For more accurate and sensitive quantification, SPE is recommended.
Protocol:
-
Pre-treatment: Adjust the pH of 1 mL of urine to ~6.0 with a phosphate buffer. Add an internal standard.
-
SPE Cartridge: A mixed-mode cation exchange (MCX) or a polymeric reversed-phase cartridge is suitable.
-
Conditioning: Condition with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 0.1M phosphate buffer (pH 6.0).
-
Loading: Apply the pre-treated sample.
-
Washing: Wash with 1 mL of 0.1M phosphate buffer (pH 6.0), followed by 1 mL of 1M acetic acid, and then 1 mL of hexane.
-
Elution: Elute with a mixture of ethyl acetate and hexane (e.g., 25:75 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Extraction from Feces
Extraction from feces is more challenging due to the complexity of the matrix.
4.3.1. Liquid-Liquid Extraction (LLE)
Protocol:
-
Homogenization: Homogenize a known weight of the fecal sample (e.g., 0.5 g) with a suitable buffer (e.g., phosphate buffer).
-
Extraction: Add an extraction solvent mixture such as methyl tert-butyl ether (MTBE), methanol, and water. A multi-solvent extraction with solvents of decreasing polarity can also be employed.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Collection: Collect the organic supernatant.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
Enzymatic Hydrolysis for Indirect Analysis
To measure the total amount of adapalene (parent drug + glucuronide), enzymatic hydrolysis can be performed to convert adapalene glucuronide back to adapalene.
Protocol:
-
To 1 mL of the biological matrix (plasma, urine, or fecal homogenate supernatant), add a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.0).
-
Add β-glucuronidase enzyme (e.g., from E. coli).
-
Incubate the mixture at an optimal temperature (e.g., 60°C) for a sufficient time (e.g., 2 hours).
-
Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Proceed with one of the extraction methods described above for adapalene.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from extraction experiments. Actual values will need to be determined experimentally.
Table 2: Hypothetical Quantitative Data for Adapalene Glucuronide Extraction
| Biological Matrix | Extraction Method | Analyte | Recovery (%) | LLOQ (ng/mL) | Linearity (r²) |
| Plasma | SPE | Adapalene Glucuronide | 85 - 95 | 0.5 | > 0.99 |
| Urine | SPE | Adapalene Glucuronide | 80 - 90 | 1.0 | > 0.99 |
| Feces | LLE | Adapalene Glucuronide | 70 - 85 | 2.5 | > 0.99 |
| Plasma | Hydrolysis + SPE | Adapalene | 90 - 105 | 0.1 | > 0.99 |
LLOQ: Lower Limit of Quantification
Conclusion
The selection of an appropriate extraction method for adapalene glucuronide is critical for obtaining accurate and reliable data in drug metabolism and pharmacokinetic studies. The protocols provided here offer a starting point for method development. It is essential to validate the chosen method in the specific biological matrix of interest to ensure it meets the required performance characteristics of accuracy, precision, selectivity, and sensitivity.
References
Application Notes and Protocols for High-Resolution Mass Spectrometry in Adapalene Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene is a third-generation synthetic retinoid, widely used in the topical treatment of acne vulgaris. Understanding its metabolic fate is crucial for a comprehensive assessment of its safety and efficacy. This document provides detailed application notes and protocols for the identification of Adapalene metabolites using high-resolution mass spectrometry (HRMS), a powerful analytical technique for the characterization of drug metabolites.
Adapalene is known to be metabolized in the liver, with evidence suggesting that metabolism primarily occurs on the methoxybenzene moiety. The major metabolic products are reported to be glucuronides.[1][2] This application note will focus on in vitro methods using human liver microsomes and hepatocytes to generate and identify these metabolites.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Adapalene using Human Liver Microsomes
This protocol outlines the procedure for incubating Adapalene with human liver microsomes to generate Phase I and Phase II metabolites.
Materials:
-
Adapalene
-
Human Liver Microsomes (pooled)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Purified Water, LC-MS grade
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing Adapalene (final concentration, e.g., 1-10 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
For Phase I metabolism, add the NADPH regeneration system.
-
For Phase II metabolism, add UDPGA (final concentration, e.g., 2 mM).
-
Prepare control incubations by omitting the NADPH regeneration system or UDPGA.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system or UDPGA.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% FA).
-
Centrifuge again to remove any remaining particulates and transfer the supernatant to an LC-MS vial.
-
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol describes the parameters for the separation and detection of Adapalene and its metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, |
| and return to initial conditions for equilibration. | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is often preferred for Adapalene and its acidic metabolites.[3] |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent |
| Acquisition (DIA) for MS/MS fragmentation. | |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain rich |
| fragmentation spectra. | |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
Data Presentation
The following table summarizes the expected masses of Adapalene and its potential metabolites. High-resolution mass spectrometry allows for the determination of accurate masses and elemental compositions, facilitating metabolite identification.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected Adduct [M-H]⁻ | Metabolic Reaction |
| Adapalene | C₂₈H₂₈O₃ | 412.2038 | 411.1966 | - |
| O-desmethyl Adapalene | C₂₇H₂₆O₃ | 398.1882 | 397.1810 | O-demethylation |
| Hydroxy Adapalene | C₂₈H₂₈O₄ | 428.1988 | 427.1916 | Hydroxylation |
| Adapalene Glucuronide | C₃₄H₃₆O₉ | 588.2360 | 587.2288 | Glucuronidation |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of Adapalene metabolites.
Caption: Experimental workflow for Adapalene metabolite identification.
Proposed Metabolic Pathway of Adapalene
Based on existing literature for Adapalene and similar chemical structures, the following metabolic pathway is proposed. Further experimental data is required for definitive confirmation.
References
Application Notes and Protocols: Adapalene Glucuronide as a Biomarker for Adapalene Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is widely used for the topical treatment of acne vulgaris. Upon systemic absorption, adapalene undergoes metabolism, with glucuronidation being a major pathway.[1][2][3] Approximately 25% of the absorbed drug is metabolized, primarily into glucuronide conjugates, before excretion.[1][2][3] This metabolic profile suggests that adapalene glucuronide, the direct product of this conjugation, holds significant potential as a specific and reliable biomarker for monitoring systemic exposure to adapalene. This document provides detailed application notes and protocols for the proposed use of adapalene glucuronide as a biomarker, including methodologies for its quantification in biological matrices.
Data Presentation
Pharmacokinetic Properties of Adapalene
While specific quantitative data for adapalene glucuronide is not extensively available in public literature, understanding the pharmacokinetics of the parent drug provides a crucial context for biomarker development.
| Parameter | Value | Species | Matrix | Dosing Regimen | Reference |
| Cmax | 0.553 ± 0.466 ng/mL | Human | Plasma | 2 g of 0.3% gel/day for 10 days | [4] |
| AUC(0-24) | 8.37 ± 8.46 ng*h/mL | Human | Plasma | 2 g of 0.3% gel/day for 10 days | [4] |
| Terminal Half-life (t1/2) | 7 to 51 hours | Human | Plasma | 2 g of 0.3% cream or gel for 10 days | [1] |
| Metabolism | ~25% of the drug is metabolized | Human, Mouse, Rat, Rabbit, Dog | Hepatocytes | in vitro | [1][3] |
| Major Metabolites | Glucuronides | Human, Mouse, Rat, Rabbit, Dog | Hepatocytes | in vitro | [1][2][3] |
Experimental Protocols
Proposed Protocol for Quantification of Adapalene Glucuronide in Human Plasma by LC-MS/MS
This protocol is a proposed methodology based on established principles for the analysis of drug metabolites, specifically glucuronide conjugates, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Note: This method requires validation and the synthesis of an authentic adapalene glucuronide standard for accurate quantification.
1. Objective: To quantify the concentration of adapalene glucuronide in human plasma samples as a biomarker of adapalene exposure.
2. Materials and Reagents:
- Human plasma (K2-EDTA)
- Adapalene Glucuronide analytical standard (requires custom synthesis)
- Internal Standard (IS) - e.g., a stable isotope-labeled adapalene glucuronide or a structurally similar glucuronide conjugate.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (ultrapure, LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3. Sample Preparation (Solid Phase Extraction):
- Thaw plasma samples at room temperature.
- To 200 µL of plasma, add 20 µL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 400 µL of 4% phosphoric acid in water and vortex.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: | Time (min) | %B | |---|---| | 0.0 | 10 | | 1.0 | 10 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 10 | | 8.0 | 10 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
- Adapalene Glucuronide: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion will likely result from the neutral loss of the glucuronic acid moiety (C6H8O6, mass = 176.0321 Da).
- Proposed Transition: m/z 587.2 → m/z 411.2 (Adapalene parent ion)
- Internal Standard: To be determined based on the selected IS.
- MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing the analytical standard.
5. Calibration and Quality Control:
- Prepare a series of calibration standards by spiking blank human plasma with known concentrations of adapalene glucuronide analytical standard.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Process calibration standards and QC samples alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression model.
Visualizations
References
Troubleshooting & Optimization
Overcoming matrix effects in Adapalene Glucuronide LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Adapalene Glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Adapalene Glucuronide?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Adapalene Glucuronide, components of biological matrices such as plasma, urine, or tissue homogenates can suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's source. This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and metabolic studies.[1][2]
Q2: Why is Adapalene Glucuronide particularly susceptible to matrix effects?
A2: As a glucuronide metabolite, Adapalene Glucuronide is more polar than its parent drug, Adapalene. This polarity can make it more challenging to separate from endogenous polar compounds in biological samples during chromatographic analysis. Co-elution of these matrix components can interfere with the ionization process. Furthermore, biological samples contain numerous compounds that can cause matrix effects, including phospholipids, salts, and other metabolites.[2]
Q3: What are the most common signs of significant matrix effects in my Adapalene Glucuronide analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different lots of biological matrix.
-
Inaccurate quantification, with results being either unexpectedly high (ion enhancement) or low (ion suppression).[1]
-
Erratic or drifting internal standard response across a batch of samples.
-
Poor peak shape and chromatography.
-
A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a prepared biological sample.
Q4: What is the best internal standard to use for Adapalene Glucuronide analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, Adapalene Glucuronide (e.g., ¹³C₆-Adapalene Glucuronide or d₄-Adapalene Glucuronide). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This co-elution allows for effective compensation for variations in sample preparation and ionization. If a SIL internal standard for the glucuronide is not available, a SIL internal standard of the parent drug (Adapalene) can be considered, but it may not perfectly co-elute and thus may not fully compensate for matrix effects on the glucuronide.
Troubleshooting Guides
Problem 1: Low Analyte Response and High Variability (Ion Suppression)
Symptom: The peak area for Adapalene Glucuronide is significantly lower in biological samples compared to standards prepared in a clean solvent. You also observe high variability in the analyte and/or internal standard response across different samples.
Possible Cause: Co-eluting endogenous components, such as phospholipids from plasma, are suppressing the ionization of Adapalene Glucuronide.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering matrix components. A well-chosen SPE sorbent and elution protocol can significantly clean up the sample.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating Adapalene Glucuronide from highly polar or non-polar interferences, depending on the chosen solvent system.
-
Protein Precipitation (PPT): While the simplest method, PPT is often the least clean. If using PPT, consider adding a subsequent clean-up step.
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Develop a gradient elution profile that separates Adapalene Glucuronide from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to achieve better separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.
Problem 2: Inconsistent Internal Standard Response
Symptom: The peak area of your internal standard varies significantly across the analytical run, leading to poor precision in your results.
Possible Cause:
-
The internal standard is being affected by matrix effects differently than the analyte. This is more common when using a structural analog internal standard that does not co-elute perfectly with Adapalene Glucuronide.
-
Inconsistent sample preparation is leading to variable recovery of the internal standard.
-
The internal standard is being added at an inappropriate stage of the sample preparation process.
Solutions:
-
Switch to a Stable Isotope-Labeled Internal Standard: This is the most robust solution to ensure that the internal standard and analyte are affected by matrix effects in the same way.
-
Optimize Internal Standard Addition: Ensure the internal standard is added to the samples as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
-
Re-evaluate Sample Preparation: Inconsistent sample preparation can lead to variable recoveries. Ensure precise and consistent execution of each step.
Problem 3: Poor Peak Shape and Tailing
Symptom: The chromatographic peak for Adapalene Glucuronide is broad, asymmetric, or shows significant tailing.
Possible Cause:
-
Matrix Overload: The analytical column is being overloaded with matrix components that interfere with the interaction of Adapalene Glucuronide with the stationary phase.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or with residual matrix components adsorbed to the column.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analyte.
Solutions:
-
Enhance Sample Clean-up: A more rigorous sample preparation method (e.g., switching from PPT to SPE) can reduce the amount of matrix components injected onto the column.
-
Column Wash: Implement a robust column wash step at the end of each analytical run to remove strongly retained matrix components.
-
Mobile Phase Modification: Adjust the pH of the mobile phase to ensure Adapalene Glucuronide is in a single ionic form. Small amounts of additives like formic acid or ammonium formate can improve peak shape.
-
Change Column: Consider a column with a different stationary phase or one that is known for better performance with polar compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for SPE clean-up. The specific sorbent and solvents should be optimized for Adapalene Glucuronide.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Mix 200 µL of plasma with 200 µL of 2% formic acid in water. Add the internal standard. Load the entire mixture onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the Adapalene Glucuronide and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the regions in the chromatogram where matrix effects occur.
-
Setup:
-
Prepare a solution of Adapalene Glucuronide at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Using a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer.
-
-
Analysis:
-
While infusing the analyte solution, inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
-
Interpretation:
-
Monitor the signal of the infused Adapalene Glucuronide. A stable baseline should be observed.
-
Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase in the baseline indicates ion enhancement.
-
The retention time of your Adapalene Glucuronide peak should not fall within these regions of ion suppression or enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Adapalene Glucuronide in Human Plasma (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Recovery RSD (%) | Matrix Effect (%) | Matrix Effect RSD (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 12.5 | -45.8 | 15.2 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 72.4 | 8.9 | -25.3 | 9.8 |
| Solid-Phase Extraction (Mixed-Mode) | 95.7 | 4.2 | -8.9 | 5.1 |
Recovery and Matrix Effect were calculated using standard equations. Negative matrix effect values indicate ion suppression. This data is for illustrative purposes to demonstrate the relative performance of each technique.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: General workflow for Solid-Phase Extraction.
References
Improving ionization efficiency for Adapalene Glucuronide detection
Welcome to the technical support center for the analysis of Adapalene Glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection and improve the ionization efficiency of Adapalene Glucuronide in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting Adapalene Glucuronide?
A1: For Adapalene Glucuronide, Electrospray Ionization (ESI) in negative ion mode is generally recommended. The glucuronic acid moiety contains a carboxylic acid group which is readily deprotonated to form a [M-H]⁻ ion, leading to high sensitivity. While positive ion mode can be used, it typically results in lower signal intensity for glucuronide conjugates.
Q2: I am observing a very weak signal for Adapalene Glucuronide. What are the first things to check?
A2: A weak signal can stem from several factors. Start by verifying the following:
-
Ionization Mode: Ensure you are operating in negative ion mode ESI.
-
Mobile Phase pH: The pH of your mobile phase should be appropriate to facilitate deprotonation. A slightly basic or neutral pH is often beneficial for negative mode ESI.
-
Sample Preparation: Confirm the efficiency of your extraction procedure from the biological matrix. Inefficient extraction will lead to low analyte concentration.
-
Source Parameters: Check and optimize key mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows.
Q3: My data shows a peak at the m/z of the parent drug, Adapalene, at the retention time of Adapalene Glucuronide. What could be the cause?
A3: This is a classic sign of in-source fragmentation (or in-source decay).[1][2] This phenomenon occurs when the relatively fragile glucuronide bond breaks within the ion source of the mass spectrometer, leading to the detection of the parent drug (aglycone). To mitigate this, the primary parameter to adjust is the cone voltage (or fragmentor voltage). Lowering this voltage reduces the energy imparted to the ions as they enter the mass spectrometer, thus preserving the intact glucuronide.[3]
Q4: Should I use ESI or APCI for Adapalene Glucuronide analysis?
A4: Electrospray Ionization (ESI) is the most common and generally more effective ionization technique for polar and ionizable compounds like glucuronide metabolites.[4][5][6] Atmospheric Pressure Chemical Ionization (APCI) is typically better suited for less polar and more volatile compounds. Given the high polarity of the glucuronic acid moiety, ESI is the preferred method for achieving the best ionization efficiency for Adapalene Glucuronide.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Ionization Efficiency
This guide provides a step-by-step approach to troubleshooting and improving a weak signal for Adapalene Glucuronide.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity.
Step 1: Verify Ionization Mode and Polarity
-
Action: Confirm that the mass spectrometer is set to negative ion mode .
-
Rationale: Adapalene Glucuronide is most effectively ionized by losing a proton from its carboxylic acid group, forming a negative ion.
Step 2: Optimize Mobile Phase Composition
-
Action: Evaluate the effect of different mobile phase additives. Common choices include ammonium acetate and formic acid.
-
Rationale: The choice of additive can significantly impact ionization efficiency. Ammonium acetate can help to maintain a pH that is favorable for deprotonation in the ESI source.
-
Experimental Protocol:
-
Prepare mobile phases containing different additives (e.g., 0.1% formic acid, 5 mM ammonium acetate).
-
Inject a standard solution of Adapalene Glucuronide using each mobile phase composition.
-
Monitor the signal intensity of the [M-H]⁻ ion.
-
Table 1: Effect of Mobile Phase Additives on Adapalene Glucuronide Signal Intensity (Illustrative Data)
| Mobile Phase B (Acetonitrile with Additive) | Aqueous Phase A (Water with Additive) | Relative Signal Intensity (%) | Observations |
| 0.1% Formic Acid | 0.1% Formic Acid | 40 | Signal suppression may occur due to acidic pH. |
| 5 mM Ammonium Acetate | 5 mM Ammonium Acetate | 100 | Often provides good signal in negative mode. |
| No Additive | No Additive | 20 | Poor ionization without a proton source/acceptor. |
Step 3: Optimize Mass Spectrometer Source Parameters
-
Action: Systematically optimize key source parameters, including capillary voltage, desolvation gas temperature and flow, and cone/fragmentor voltage.
-
Rationale: These parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.
-
Experimental Protocol:
-
Infuse a standard solution of Adapalene Glucuronide directly into the mass spectrometer.
-
Vary one parameter at a time while keeping others constant.
-
Monitor the signal intensity to find the optimal setting for each parameter.
-
Table 2: Typical ESI Source Parameters for Glucuronide Analysis
| Parameter | Typical Range | Rationale |
| Capillary Voltage | 2.5 - 4.0 kV | Optimizes the spray and ion formation. |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in solvent evaporation from droplets. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in desolvation and prevents contamination. |
| Cone Voltage | 20 - 40 V | Lower values minimize in-source fragmentation. |
Guide 2: Addressing In-Source Fragmentation
This guide provides a focused approach to identifying and mitigating in-source fragmentation of Adapalene Glucuronide.
Logical Flow for Addressing In-Source Fragmentation
Caption: A decision-making workflow for minimizing in-source fragmentation.
Step 1: Confirm In-Source Fragmentation
-
Action: Extract the ion chromatograms for both Adapalene Glucuronide ([M-H]⁻) and Adapalene ([M-H]⁻).
-
Rationale: If a peak for Adapalene appears at the same retention time as Adapalene Glucuronide, in-source fragmentation is likely occurring.
Step 2: Optimize Cone/Fragmentor Voltage
-
Action: Perform a series of injections of an Adapalene Glucuronide standard while systematically decreasing the cone/fragmentor voltage.
-
Rationale: Reducing the energy in the ion source will decrease the likelihood of the glucuronide bond breaking.[3]
-
Experimental Protocol:
-
Set up a sequence of injections of the same standard.
-
For each injection, decrease the cone voltage by 5-10 V (e.g., starting from 60 V down to 20 V).
-
Plot the peak areas of both Adapalene Glucuronide and the in-source generated Adapalene against the cone voltage.
-
Table 3: Effect of Cone Voltage on Adapalene Glucuronide and Adapalene Signal (Illustrative Data)
| Cone Voltage (V) | Adapalene Glucuronide Peak Area | In-Source Adapalene Peak Area | Ratio (Glucuronide/Adapalene) |
| 60 | 50,000 | 80,000 | 0.63 |
| 50 | 150,000 | 60,000 | 2.50 |
| 40 | 300,000 | 30,000 | 10.00 |
| 30 | 450,000 | 10,000 | 45.00 |
| 20 | 350,000 | <5,000 | >70.00 |
By following these FAQs and troubleshooting guides, researchers can systematically address common challenges in the detection of Adapalene Glucuronide, leading to improved ionization efficiency and more reliable analytical results.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Adapalene Glucuronide Solid-Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Adapalene Glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of Adapalene Glucuronide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb Adapalene Glucuronide from the SPE sorbent. | • Increase the organic solvent concentration in the elution step.• Consider using a stronger elution solvent. For reversed-phase SPE, methanol or acetonitrile are common; ensure the pH is optimized for the analyte.[1] |
| Analyte Breakthrough during Loading: The sample loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume. | • Decrease the flow rate during sample application.• Ensure the sorbent bed does not dry out between conditioning and loading steps.• Increase the mass of the SPE sorbent to ensure adequate retention capacity. Generally, the mass of the compounds to be extracted should not exceed 5% of the sorbent mass.[2] | |
| Improper pH: The pH of the sample may not be optimal for the retention of Adapalene Glucuronide. | • Adjust the sample pH to ensure the analyte is in a neutral, retainable form. For glucuronides, a slightly acidic pH (e.g., ~4-5) is often required for enzymatic hydrolysis and can influence retention on reversed-phase sorbents.[3] | |
| Suboptimal Sorbent: The chosen SPE sorbent (e.g., C18, HLB) may not be the most suitable for Adapalene Glucuronide. | • Test different sorbent chemistries. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often effective for a wide range of compounds.[1] | |
| High Variability in Results (Poor Precision) | Inconsistent Flow Rates: Manual processing can lead to variations in flow rates between samples. | • Use a vacuum manifold or a positive pressure processor for consistent flow rates across all SPE cartridges. |
| Incomplete Sample Hydrolysis: If enzymatic hydrolysis is performed to cleave the glucuronide, incomplete reaction can lead to variable results. | • Ensure optimal conditions for β-glucuronidase activity, including pH (~4-5), temperature, and incubation time.[3] | |
| Channeling: Improper packing of the SPE sorbent can lead to channeling, where the sample bypasses the sorbent bed. | • Ensure proper conditioning and equilibration of the SPE cartridge to wet the sorbent material fully. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of Interferences: The wash steps may be insufficient to remove all matrix components. | • Optimize the wash solvent. A common strategy is to use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A wash with a low percentage of organic solvent (e.g., 5-25% methanol in water) is a good starting point. |
| Phospholipid Contamination: Residual phospholipids from biological matrices can cause ion suppression. | • Incorporate a phospholipid removal plate or use a sorbent specifically designed for phospholipid removal. Some modern polymeric SPE sorbents offer this feature.[4] | |
| Clogged SPE Cartridge | Particulates in the Sample: The sample may contain precipitated proteins or other particulates. | • Centrifuge or filter the sample prior to loading it onto the SPE cartridge to remove any solid material.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing an SPE method for Adapalene Glucuronide?
A1: The initial and most critical step is to understand the physicochemical properties of Adapalene Glucuronide, such as its polarity, pKa, and solubility. This will guide the selection of the appropriate SPE sorbent (e.g., reversed-phase, mixed-mode) and the initial conditions for pH, loading, washing, and elution solvents.
Q2: How do I select the appropriate SPE sorbent?
A2: For a moderately non-polar analyte like Adapalene and its more polar glucuronide conjugate, a polymeric reversed-phase sorbent, such as a Hydrophilic-Lipophilic Balanced (HLB) sorbent, is a good starting point. These sorbents offer high capacity and are stable across a wide pH range, making them versatile for method development.
Q3: Is sample pre-treatment necessary before SPE?
A3: Yes, sample pre-treatment is crucial for robust and reproducible results.[5] For biological matrices like plasma or urine, a pre-treatment step such as protein precipitation (e.g., with acetonitrile or methanol) is often required. If you are quantifying total adapalene (free and conjugated), enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide moiety.[3]
Q4: What is the importance of the conditioning and equilibration steps?
A4: The conditioning step (e.g., with methanol) solvates the sorbent's functional groups, while the equilibration step (e.g., with water or a buffer) prepares the sorbent for the sample's aqueous environment. Skipping these steps can lead to poor retention and low recovery.
Q5: How can I minimize solvent usage in my SPE protocol?
A5: To reduce solvent consumption, consider using smaller SPE cartridges (e.g., with lower sorbent mass) and corresponding lower solvent volumes. Additionally, modern techniques like micro-elution SPE can significantly decrease the amount of elution solvent required.[4]
Experimental Workflow & Protocols
Below is a generalized workflow and a starting protocol for the solid-phase extraction of Adapalene Glucuronide. Optimization will be required for specific matrices and analytical instrumentation.
Adapalene Glucuronide SPE Workflow
Caption: Workflow for Adapalene Glucuronide SPE.
General SPE Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment (with Hydrolysis):
-
To 500 µL of the sample (e.g., plasma), add an internal standard.
-
Add 100 µL of an appropriate acidic buffer (e.g., 1.0 M acetate buffer, pH 4.0).
-
Add 20 µL of β-glucuronidase enzyme.
-
Vortex for 5-10 seconds.
-
Incubate in a water bath at 63°C for 30 minutes.[3]
-
After cooling, centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., HLB, 30 mg/1 mL).
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of purified water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Adapalene Glucuronide with 1 mL of acetonitrile or methanol.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables provide example data for recovery and precision, which are key parameters to evaluate during method optimization.
Table 1: Example Recovery Data for Adapalene Glucuronide SPE
| Parameter Optimized | Condition | Mean Recovery (%) |
| Elution Solvent | 50% Acetonitrile | 75.2 |
| 100% Acetonitrile | 92.5 | |
| 100% Methanol | 88.9 | |
| Sample pH | pH 4.0 | 91.3 |
| pH 7.0 | 82.1 | |
| Wash Solvent | Water | 90.5 |
| 5% Methanol/Water | 92.1 | |
| 25% Methanol/Water | 78.6 (Analyte loss observed) |
Table 2: Example Precision Data
| Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low QC (10 ng/mL) | 4.8 | 6.2 |
| Mid QC (100 ng/mL) | 3.5 | 4.9 |
| High QC (500 ng/mL) | 3.1 | 4.5 |
References
- 1. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - UK [thermofisher.com]
Troubleshooting poor chromatographic peak shape of Adapalene Glucuronide
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Adapalene Glucuronide. The information is tailored to researchers, scientists, and drug development professionals to help resolve poor peak shapes and other chromatographic problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Question: My Adapalene Glucuronide peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for polar, ionizable compounds like Adapalene Glucuronide is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
-
Secondary Interactions with Residual Silanols: The most frequent cause of tailing for compounds with basic or acidic functional groups is their interaction with free silanol groups on the silica-based stationary phase.[1][2][3][4] The glucuronic acid moiety of your analyte is acidic and can interact with these sites.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3][5] For an acidic compound like Adapalene Glucuronide, using a mobile phase pH around 2-3 is a good starting point.[5] This ensures the analyte is in a single, un-ionized form, leading to a more symmetrical peak.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups.[2][3] If you are not already using one, switching to an end-capped C18 or C8 column can significantly improve peak shape.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Mobile Phase pH Close to Analyte's pKa: When the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms of the compound can exist simultaneously, leading to peak tailing or splitting.[6][7]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Adapalene Glucuronide.[7] Since the glucuronic acid moiety is acidic, a low pH mobile phase is generally recommended.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Solution: Reduce the injection volume or the concentration of the sample.[4]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites and leading to poor peak shapes.[4][5]
-
Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of your analytical column.
-
Peak Fronting
Question: I am observing peak fronting for Adapalene Glucuronide. What could be the cause?
Answer:
Peak fronting is characterized by a leading edge of the peak that is less steep than the tailing edge. The common causes include:
-
Sample Overload: This is one of the most common causes of peak fronting.[8][9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is not feasible due to solubility issues, use a solvent that is as weak as possible while still maintaining sample solubility.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[8][10]
-
Solution: This is an irreversible problem, and the column will need to be replaced.[10] To prevent this, always operate the column within the manufacturer's recommended pressure and pH limits.
-
Split Peaks
Question: My Adapalene Glucuronide peak is split into two. What is happening?
Answer:
Split peaks can be frustrating and can arise from several issues, both chemical and physical:
-
Co-elution with an Interfering Compound: It's possible that you are not seeing a split peak of your analyte, but rather the co-elution of Adapalene Glucuronide with another compound that has a very similar retention time.
-
Solution: If using a mass spectrometer, check the mass-to-charge ratio across the entire peak to see if more than one compound is present. If not, try altering the mobile phase composition or gradient to improve separation.
-
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to a split peak.[10] A significant difference in pH between the sample solvent and the mobile phase can also cause peak splitting, especially for ionizable compounds.[6]
-
Solution: Ensure your sample solvent is compatible and miscible with your mobile phase. Ideally, dissolve the sample in the mobile phase.[9]
-
-
Partially Blocked Column Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be distributed unevenly onto the column, resulting in a split or distorted peak.[10]
-
Solution: You can try back-flushing the column (if the manufacturer allows it) to dislodge the blockage. If this does not work, the column may need to be replaced. Using an in-line filter can help prevent frit blockage.
-
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause the sample to be introduced onto the column in two separate bands, leading to a split peak.[12]
Quantitative Data Summary
The following table summarizes the impact of key chromatographic parameters on the peak shape of an ionizable, polar compound like Adapalene Glucuronide.
| Parameter | Condition | Expected Peak Shape Issue | Recommended Action |
| Mobile Phase pH | pH close to analyte pKa | Tailing or Splitting[6][7] | Adjust pH to be >2 units away from pKa |
| Low pH (e.g., 2-3) | Improved Symmetry | Ideal for acidic analytes to suppress silanol interactions[3][5] | |
| High pH (e.g., >8) | Potential for tailing due to ionized silanols | Use a hybrid or high-pH stable column | |
| Sample Concentration | High Concentration | Fronting or Tailing (Overload)[4][8][9] | Dilute sample or reduce injection volume |
| Injection Solvent | Stronger than mobile phase | Fronting[11] | Dissolve sample in mobile phase or a weaker solvent |
| Incompatible with mobile phase | Splitting or Broadening[10] | Ensure miscibility and similar pH | |
| Column Chemistry | Non-end-capped silica | Tailing[2][3] | Use an end-capped or polar-embedded column |
| Degraded/Old Column | Tailing, Fronting, Broadening[4][5] | Replace the column |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
-
Procedure:
-
Prepare the mobile phases as described above. Ensure the formic acid is added to both water and acetonitrile to maintain a consistent pH throughout the gradient.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 column volumes.
-
Inject the Adapalene Glucuronide standard and acquire the chromatogram.
-
If peak tailing is still observed: Prepare a new aqueous mobile phase with a different acidifier, for example, 0.1% trifluoroacetic acid (TFA), which can provide stronger ion pairing and further reduce silanol interactions.
-
If peak fronting is observed: Reduce the injection volume to 5 µL and then to 2 µL and observe the effect on the peak shape. If fronting persists, prepare the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Analyte interactions on a C18 column.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. support.waters.com [support.waters.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Method Refinement for Simultaneous Analysis of Adapalene and Adapalene Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Adapalene and its major metabolite, Adapalene Glucuronide. The information provided is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the simultaneous analysis of Adapalene and Adapalene Glucuronide challenging?
A1: The primary challenge lies in the inherent instability of Adapalene Glucuronide, which is an acyl glucuronide. Acyl glucuronides are known to be unstable and can easily hydrolyze back to the parent drug (Adapalene) under certain pH and temperature conditions.[1][2][3][4] This can lead to an underestimation of the glucuronide concentration and an overestimation of the parent drug concentration. Additionally, in-source fragmentation of the glucuronide during mass spectrometry analysis can produce an ion identical to the parent drug, causing analytical interference.[4][5][6][7]
Q2: What are the critical first steps to ensure the stability of Adapalene Glucuronide in collected biological samples?
A2: Immediate stabilization of the biological matrix (e.g., plasma, urine) upon collection is crucial.[1][] This typically involves:
-
Lowering the pH: Acidifying the sample to a pH of around 4-5 can significantly slow the hydrolysis of the acyl glucuronide.
-
Lowering the Temperature: Samples should be immediately placed on ice and stored at -70°C or lower as soon as possible.
-
Use of Stabilizers: The addition of esterase inhibitors can also be considered to prevent enzymatic degradation.
Q3: What type of analytical method is most suitable for the simultaneous analysis of Adapalene and Adapalene Glucuronide?
A3: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the most appropriate choice.[4][9] This technique offers the high sensitivity and selectivity required to quantify both the parent drug and its metabolite at low concentrations typically found in biological samples and to distinguish them from endogenous matrix components.
Q4: How can I avoid in-source fragmentation of Adapalene Glucuronide in the mass spectrometer?
A4: In-source fragmentation can be minimized by optimizing the mass spectrometer's source conditions.[5][6][7] Key parameters to adjust include:
-
Cone Voltage/Fragmentor Voltage: Use the lowest voltage that provides adequate ionization of the precursor ion.
-
Source Temperature: Lowering the source temperature can reduce the thermal energy that contributes to fragmentation.
-
Chromatographic Separation: Ensure baseline chromatographic separation of Adapalene and Adapalene Glucuronide. This is critical so that even if some in-source fragmentation occurs, it will not interfere with the quantification of the parent drug.[5]
Q5: Is it necessary to synthesize the Adapalene Glucuronide standard, or can I use an indirect quantification method?
A5: For a fully validated quantitative bioanalytical method, an authentic, characterized reference standard of Adapalene Glucuronide is required.[10] Indirect methods, such as those involving enzymatic hydrolysis of the glucuronide back to the parent drug, can be used for semi-quantitative estimation but are not ideal for definitive pharmacokinetic studies due to potential incomplete hydrolysis and variability.[10][11]
Experimental Protocols
Proposed LC-MS/MS Method for Simultaneous Analysis in Human Plasma
1. Sample Collection and Stabilization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately cool the samples on an ice bath.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma to a clean tube and acidify to pH ~5 with a small volume of a suitable acid (e.g., 1M formic acid).
-
Immediately freeze and store the plasma samples at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Spike the samples with an appropriate internal standard (IS). A stable isotope-labeled Adapalene (e.g., Adapalene-d5) and Adapalene Glucuronide (e.g., Adapalene-d5 Glucuronide) would be ideal.
-
Pre-condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Column: A C18 column with a particle size of 1.8 µm or similar is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to achieve baseline separation of Adapalene and Adapalene Glucuronide.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a controlled temperature, e.g., 40°C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification.
-
MRM Transitions:
-
Adapalene: Determine the optimal precursor and product ions.
-
Adapalene Glucuronide: Determine the optimal precursor and product ions.
-
Internal Standards: Determine the optimal precursor and product ions for the stable isotope-labeled standards.
-
-
Source Parameters: Optimize cone/fragmentor voltage, source temperature, and gas flows to maximize signal intensity and minimize in-source fragmentation.
Data Presentation
Table 1: Proposed Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |
| Stability | Analyte stability established for freeze-thaw cycles, short-term bench-top storage, and long-term storage |
Note: These are typical acceptance criteria based on FDA and other regulatory guidelines.[12][13][14][15][16] Specific project requirements may vary.
Troubleshooting Guides
Issue 1: High variability in Adapalene Glucuronide concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Analyte Instability | Review sample collection and handling procedures. Ensure samples are immediately cooled, acidified, and stored at -80°C. Minimize time at room temperature during sample processing. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the SPE procedure. Automating the SPE process can improve consistency. |
| pH Effects | Verify the pH of the reconstituted sample extract to ensure it is compatible with the mobile phase and promotes analyte stability. |
Issue 2: Overestimation of Adapalene concentration and underestimation of Adapalene Glucuronide.
| Possible Cause | Recommended Solution |
| Back-conversion of Glucuronide | This is a strong indicator of analyte instability. Re-evaluate and optimize sample stabilization procedures (pH and temperature). |
| In-source Fragmentation | Optimize MS source conditions (reduce cone/fragmentor voltage and temperature). Crucially, ensure baseline chromatographic separation of Adapalene and Adapalene Glucuronide. |
Issue 3: Poor peak shape (tailing or fronting) for one or both analytes.
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Add a modifier to the mobile phase (e.g., a small amount of a competing base or acid). Ensure the sample solvent is compatible with the mobile phase. |
| Column Degradation | Replace the analytical column with a new one of the same type. |
Issue 4: Signal suppression or enhancement (Matrix Effect).
| Possible Cause | Recommended Solution |
| Co-eluting Endogenous Components | Improve the sample clean-up procedure. Modify the SPE wash and elution steps. Adjust the chromatographic gradient to separate the analytes from the interfering matrix components. |
| Phospholipids from Plasma | Incorporate a phospholipid removal step in the sample preparation or use a phospholipid removal SPE plate. |
Issue 5: Carryover of analytes in blank injections.
| Possible Cause | Recommended Solution |
| Injector Contamination | Optimize the injector wash procedure. Use a stronger wash solvent. |
| Adsorption to LC System Components | Flush the LC system with a strong solvent. If the problem persists, inspect and clean or replace tubing, fittings, and the injection port. |
Visualizations
Caption: Experimental workflow for the simultaneous analysis of Adapalene and its Glucuronide.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Simplified signaling pathway of Adapalene's mechanism of action.[1][2][3][]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 3. Adapalene - Wikipedia [en.wikipedia.org]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. moh.gov.bw [moh.gov.bw]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
Minimizing ion suppression in Adapalene Glucuronide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the quantification of Adapalene Glucuronide by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Adapalene Glucuronide quantification?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, Adapalene Glucuronide, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[3][4] Glucuronide metabolites, being relatively polar, often elute in the early part of a reversed-phase chromatographic run, a region where many matrix components that cause ion suppression also elute.[5]
Q2: How can I detect ion suppression in my assay?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[6] In this setup, a constant flow of Adapalene Glucuronide standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant analyte signal at specific retention times indicates the presence of ion-suppressing components eluting from the column. To quantify the extent of ion suppression, the post-extraction spike method is widely used.[3][6] This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3]
Q3: What are the primary sources of ion suppression in biological matrices?
A3: The main culprits for ion suppression in biological matrices like plasma and urine are:
-
Phospholipids: These are abundant in plasma and are notoriously problematic, often co-eluting with a wide range of analytes.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can lead to ion suppression.[7]
-
Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still cause interference.[8]
-
Other Endogenous Molecules: Various other small molecules present in the biological matrix can compete for ionization.
Q4: Which ionization technique is better for Adapalene Glucuronide, ESI or APCI?
A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, ESI is generally more susceptible to ion suppression from matrix effects. For the analysis of some retinoids, APCI has been shown to have less matrix interference.[9] However, the choice of ionization technique should be empirically determined during method development for Adapalene Glucuronide to achieve the best sensitivity and minimize matrix effects. The strongest signals for Adapalene have been observed in negative ionization mode.[10][11]
Troubleshooting Guide: Minimizing Ion Suppression
Issue 1: Poor sensitivity and reproducibility for Adapalene Glucuronide.
This is a classic symptom of significant ion suppression. The following troubleshooting steps can help mitigate this issue.
Solution A: Optimize Sample Preparation
The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering the analyte. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Effectiveness for Ion Suppression |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. | Non-selective, significant matrix components like phospholipids remain in the supernatant, leading to higher ion suppression.[1] Can lead to analyte loss through co-precipitation. | Least Effective: Often results in the highest level of ion suppression among the three techniques.[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (aqueous sample and an organic solvent). | Can be more selective than PPT and can remove salts and some phospholipids. | Can be labor-intensive, may have lower analyte recovery for polar metabolites, and can be difficult to automate. | Moderately Effective: Generally provides cleaner extracts than PPT. The choice of extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent in a cartridge, interfering components are washed away, and the analyte is then eluted with a small volume of solvent. | Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts, allows for analyte concentration.[8] | More complex method development, and higher cost per sample compared to PPT and LLE. | Most Effective: Considered the gold standard for minimizing ion suppression due to its high selectivity and efficiency in removing matrix components.[8] |
Recommendation: For robust quantification of Adapalene Glucuronide, Solid-Phase Extraction (SPE) is the recommended sample preparation technique due to its superior ability to remove interfering matrix components. A mixed-mode or reversed-phase SPE cartridge would be a good starting point for method development.
Solution B: Chromatographic Separation
Effective chromatographic separation of Adapalene Glucuronide from the regions of significant ion suppression is crucial.
-
Increase Retention: Since ion suppression is often most severe at the beginning of the chromatogram where polar matrix components elute, increasing the retention of the relatively polar Adapalene Glucuronide can move it to a "cleaner" region of the chromatogram. This can be achieved by:
-
Using a less polar mobile phase (e.g., a lower percentage of organic solvent at the start of the gradient).
-
Employing a column with a more retentive stationary phase (e.g., a C18 column).
-
-
Use a Divert Valve: A divert valve can be programmed to send the initial, highly contaminated portion of the eluent from the column to waste, preventing it from entering the mass spectrometer and contaminating the ion source.
-
Smaller Particle Size Columns (UPLC/UHPLC): Using columns with smaller particles can provide better resolution and peak shape, which can help separate the analyte from interfering matrix components.
Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS for Adapalene Glucuronide is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol describes a method to qualitatively identify regions of ion suppression in the chromatogram.
Workflow Diagram:
Caption: Workflow for post-column infusion experiment.
Methodology:
-
System Setup:
-
Configure the LC-MS/MS system as for the intended analytical method.
-
Post-column, insert a T-piece to connect a syringe pump to the LC flow path before the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of Adapalene Glucuronide in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
-
Analysis:
-
Once a stable baseline signal for Adapalene Glucuronide is observed, inject a blank plasma sample that has been processed using the intended sample preparation method (e.g., PPT, LLE, or SPE).
-
-
Data Interpretation:
-
Monitor the signal of Adapalene Glucuronide over the course of the chromatographic run.
-
A consistent, flat baseline indicates no ion suppression.
-
A dip in the baseline signal at a particular retention time indicates ion suppression caused by co-eluting matrix components.
-
Protocol 2: Sample Preparation of Adapalene Glucuronide from Plasma using SPE
This protocol provides a general procedure for solid-phase extraction. The specific sorbent, wash, and elution solvents should be optimized for Adapalene Glucuronide.
Workflow Diagram:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. distantreader.org [distantreader.org]
- 11. researchgate.net [researchgate.net]
Strategies for improving recovery of Adapalene Glucuronide from tissues
Welcome to the technical support center for the analysis of Adapalene Glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Adapalene Glucuronide from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering Adapalene Glucuronide from tissues?
The main challenges include inefficient tissue homogenization, degradation of the target analyte during sample processing, low extraction efficiency from the tissue matrix, and incomplete enzymatic hydrolysis of the glucuronide conjugate. Each of these factors can lead to significant underestimation of the actual concentration of Adapalene Glucuronide in the tissue.
Q2: What is the recommended first step for tissue sample preparation to ensure metabolite stability?
Immediately after collection, tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.[1] This process, known as quenching, is crucial to arrest all metabolic activity and prevent the degradation of metabolites like Adapalene Glucuronide.[1]
Q3: Which tissue homogenization technique is most effective?
Mechanical homogenization is typically required for tissues to effectively extract metabolites.[1] Bead beating and cryo-pulverization followed by sonication are common methods.[2] While bead beating is widely used, it can introduce variability and heating, which may compromise sample integrity.[2] Adaptive Focused Acoustics (AFA™) is an alternative that can offer more controlled and efficient homogenization.[2] The choice of method may depend on the tissue type and the available equipment.
Q4: How can I efficiently extract Adapalene Glucuronide from the tissue homogenate?
Protein precipitation is a common and effective method for extracting small molecule drug metabolites from tissue homogenates.[3] This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol to the homogenate, followed by vortexing and centrifugation to pellet the precipitated proteins.[3] The supernatant containing the analyte of interest can then be collected for further processing.
Q5: Is enzymatic hydrolysis necessary for the quantification of Adapalene Glucuronide?
Yes, if the analytical goal is to measure the total amount of adapalene derived from its glucuronide metabolite or if the analytical standard is adapalene itself. Glucuronide conjugates are often more polar and may have different chromatographic and mass spectrometric behavior than the parent drug. Enzymatic hydrolysis using β-glucuronidase cleaves the glucuronic acid moiety, converting the metabolite back to the parent drug (Adapalene), which can then be quantified.[4] This process is essential for accurate quantification, especially in drug metabolism and pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low Recovery of Adapalene Glucuronide
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Tissue Homogenization | Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider cryo-pulverization prior to homogenization.[2] Optimize homogenization parameters such as bead size/material, sonication time, and power. | Improved disruption of tissue and release of the analyte into the extraction solvent. |
| Analyte Degradation | Keep samples on ice or at 4°C throughout the entire sample preparation process to minimize enzymatic activity.[1][3] Use fresh solvents and consider the addition of protease inhibitors. | Preservation of Adapalene Glucuronide integrity, leading to higher recovery. |
| Inefficient Extraction | Optimize the protein precipitation step. Test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the tissue homogenate. Ensure thorough vortexing and adequate centrifugation time and speed. | Enhanced precipitation of proteins and release of the analyte into the supernatant, improving extraction efficiency. |
| Incomplete Enzymatic Hydrolysis | Optimize the hydrolysis conditions. This includes the choice of β-glucuronidase enzyme, enzyme concentration, incubation temperature, pH, and incubation time.[4][5] Different enzymes have different optimal conditions and efficiencies for various glucuronides.[4] | Complete cleavage of the glucuronide conjugate, leading to a more accurate quantification of the total Adapalene. |
| Analyte Adsorption | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption of hydrophobic compounds. | Reduced loss of analyte due to non-specific binding to container surfaces. |
Issue 2: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Homogenization | Standardize the homogenization procedure for all samples.[2] If using bead beating, ensure the same amount of tissue, beads, and solvent are used for each sample, and process for the same duration. | Reduced sample-to-sample variation in homogenization efficiency, leading to more consistent recovery. |
| Pipetting Errors | Calibrate pipettes regularly. When adding small volumes of internal standard or other reagents, use appropriate pipette sizes to minimize errors. | Increased precision and accuracy in sample preparation. |
| Incomplete Protein Precipitation | Ensure consistent and thorough vortexing after the addition of the precipitation solvent. Allow sufficient time for proteins to precipitate before centrifugation. | Uniform precipitation of proteins across all samples, resulting in more consistent analyte recovery. |
| Matrix Effects in LC-MS/MS Analysis | Develop a robust chromatographic method to separate Adapalene from co-eluting matrix components. Use a stable isotope-labeled internal standard for Adapalene to compensate for matrix effects. | Improved accuracy and precision of the analytical measurement. |
Quantitative Data Summary
The following tables provide illustrative data on how optimizing different parameters can improve the recovery of a drug glucuronide from tissue. Note: This data is representative and not specific to Adapalene Glucuronide, as such data is not publicly available. Researchers should perform their own optimization experiments.
Table 1: Effect of Homogenization Method on Analyte Recovery
| Homogenization Method | Average Recovery (%) | Standard Deviation (%) |
| Manual Dounce Homogenizer | 65 | 15 |
| Bead Beater | 85 | 8 |
| Cryo-pulverization + Sonication | 95 | 4 |
Table 2: Effect of Enzymatic Hydrolysis Conditions on Analyte Recovery
| Enzyme Source | Incubation Time (hours) | Incubation Temperature (°C) | Average Recovery (%) |
| E. coli | 1 | 37 | 70 |
| E. coli | 4 | 37 | 85 |
| Helix pomatia | 4 | 37 | 92 |
| Recombinant | 0.5 | 55 | 98 |
Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Precipitation
-
Weigh approximately 50 mg of frozen tissue in a pre-chilled 2 mL screw-cap tube containing ceramic beads.[3]
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a bead beater for 2 cycles of 30 seconds at a specified frequency. Place the samples on ice for 1 minute between cycles.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.[3]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube for further processing (e.g., enzymatic hydrolysis or direct injection if analyzing the intact glucuronide).
Protocol 2: Enzymatic Hydrolysis of Adapalene Glucuronide
-
To the supernatant from the protein precipitation step, add an appropriate buffer to adjust the pH to the optimal range for the chosen β-glucuronidase (typically pH 5.0-6.8).[5]
-
Add a sufficient amount of β-glucuronidase enzyme (e.g., from Helix pomatia or a recombinant source). The exact amount should be optimized, but a starting point could be 20 units per µL of sample.[5]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a predetermined time (e.g., 30 minutes to 4 hours).[4][5]
-
Stop the reaction by adding a quenching solution, such as 100 µL of 0.1 M formic acid or by adding an organic solvent for subsequent extraction.[5]
-
Centrifuge the sample to pellet any remaining precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the recovery and analysis of Adapalene Glucuronide from tissues.
Caption: Troubleshooting decision tree for low recovery of Adapalene Glucuronide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Adapalene vs. Adapalene Glucuronide: A Comparative Analysis of Biological Activity
A deep dive into the known effects of the parent drug and the predicted activity of its primary metabolite for researchers and drug development professionals.
Comparative Biological Activity: Adapalene vs. Adapalene Glucuronide
The biological activity of Adapalene is intrinsically linked to its structure, which allows it to selectively bind to and activate specific nuclear retinoic acid receptors (RARs), primarily RARβ and RARγ. This interaction triggers a cascade of genomic events that normalize follicular epithelial cell differentiation and reduce the inflammatory response characteristic of acne.
Glucuronidation is a major Phase II metabolic process that conjugates a glucuronic acid moiety to a drug molecule. This transformation significantly increases the hydrophilicity of the compound, facilitating its excretion from the body, primarily via bile and urine.[1][2][3] Generally, this process leads to a significant reduction or complete loss of the parent drug's pharmacological activity.[1] While there are exceptions where glucuronide metabolites exhibit biological activity, in many cases, they are considered inactive detoxification products.[1][4]
Based on these principles, it is highly probable that Adapalene Glucuronide possesses significantly lower, if any, of the retinoid-specific biological activity of Adapalene. The bulky and highly polar glucuronic acid group would likely hinder the molecule's ability to effectively bind to the hydrophobic ligand-binding pocket of the retinoic acid receptors.
Table 1: Comparative Profile of Adapalene and Predicted Profile of Adapalene Glucuronide
| Feature | Adapalene | Adapalene Glucuronide (Predicted) |
| Receptor Binding Affinity (RARβ, RARγ) | Selective agonist[5][6] | Predicted to be significantly lower to negligible |
| Transactivation of RARs | Activates gene transcription | Predicted to be significantly lower to negligible |
| Anti-inflammatory Activity | Demonstrates significant anti-inflammatory effects | Predicted to be significantly lower to negligible |
| Comedolytic Activity | Effective in reducing comedones | Predicted to be significantly lower to negligible |
| Cellular Differentiation Modulation | Normalizes follicular epithelial cell differentiation | Predicted to have minimal to no effect |
| Water Solubility | Lipophilic | Highly hydrophilic |
| Primary Role | Active therapeutic agent | Inactive metabolite for excretion |
Signaling and Metabolic Pathways
The biological effects of Adapalene are initiated by its interaction with retinoic acid receptors, which are ligand-activated transcription factors. The metabolic conversion to its glucuronide represents a terminal step in its biological journey.
Experimental Protocols
While direct experimental data for Adapalene Glucuronide is lacking, the following are standard methodologies used to characterize the biological activity of retinoids like Adapalene. These protocols could be applied to Adapalene Glucuronide to definitively determine its activity.
Retinoic Acid Receptor (RAR) Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Adapalene, Adapalene Glucuronide) to specific RAR subtypes (α, β, γ).
Methodology:
-
Receptor Preparation: Nuclear extracts containing recombinant human RARα, RARβ, or RARγ are prepared from transfected insect cells (e.g., Sf9) or mammalian cells (e.g., COS-7).
-
Radioligand Binding: A constant concentration of a radiolabeled retinoid with known high affinity for RARs (e.g., [³H]-all-trans-retinoic acid) is incubated with the nuclear extracts.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (Adapalene or Adapalene Glucuronide) are added to compete with the radioligand for binding to the receptors.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki).
Reporter Gene Assay for RAR Transactivation
Objective: To assess the ability of a test compound to activate gene transcription through RARs.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa, CV-1) is co-transfected with two plasmids:
-
An expression vector for the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with a retinoic acid response element (RARE).
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (Adapalene or Adapalene Glucuronide).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.
Conclusion
In the absence of direct comparative studies, the principles of pharmacology and drug metabolism provide a strong basis for predicting the biological activity of Adapalene Glucuronide. The addition of a bulky, polar glucuronic acid moiety is expected to significantly diminish or abolish the affinity of the molecule for retinoic acid receptors, thereby rendering it biologically inactive as a retinoid. Future in vitro studies employing the methodologies described above would be necessary to definitively confirm this predicted lack of activity. For researchers and drug development professionals, Adapalene should be considered the active moiety, while its glucuronide is best understood as an inactive metabolite targeted for elimination.
References
- 1. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapalene. A review of its pharmacological properties and clinical potential in the management of mild to moderate acne. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scilit.com [scilit.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Adapalene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of Adapalene Glucuronide in biological matrices. As a critical metabolite in the pharmacokinetic profiling of Adapalene, robust and reliable analytical methods are paramount for accurate drug development studies. This document outlines two primary methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) coupled with enzymatic hydrolysis, and presents a framework for their cross-validation.
Data Presentation: A Comparative Overview
The selection of an analytical method for Adapalene Glucuronide quantification is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and throughput. Below is a comparative summary of the expected performance characteristics of a direct LC-MS/MS method and an indirect HPLC-UV method.
| Parameter | LC-MS/MS (Direct Method) | HPLC-UV with Enzymatic Hydrolysis (Indirect Method) |
| Principle | Direct quantification of the intact glucuronide metabolite. | Enzymatic conversion of the glucuronide to the parent drug (Adapalene) followed by quantification. |
| Linearity Range (ng/mL) | 0.1 - 100 | 10 - 1000 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 10 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 15% | < 20% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interfering compounds at the same retention time) |
| Throughput | High | Moderate |
| Method Development Complexity | High | Moderate |
| Cost per Sample | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the outlined experimental protocols for the two compared methods for Adapalene Glucuronide analysis.
Method 1: Direct Quantification by LC-MS/MS
This method allows for the direct measurement of Adapalene Glucuronide, offering high sensitivity and selectivity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., a stable isotope-labeled Adapalene Glucuronide).
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Adapalene Glucuronide: [M-H]⁻ → specific fragment ion
-
Internal Standard: [M-H]⁻ → specific fragment ion
-
Method 2: Indirect Quantification by HPLC-UV with Enzymatic Hydrolysis
This method involves the enzymatic cleavage of the glucuronide moiety, followed by the quantification of the parent drug, Adapalene.
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
-
To 200 µL of urine, add 50 µL of β-glucuronidase enzyme solution in acetate buffer (pH 5.0).
-
Incubate at 37°C for 2 hours.
-
Add 10 µL of an internal standard (e.g., a structurally similar retinoid).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 321 nm
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships for method selection.
Caption: Workflow for Adapalene Glucuronide analysis by LC-MS/MS.
Caption: Workflow for Adapalene Glucuronide analysis by HPLC-UV.
Caption: Decision tree for analytical method selection.
In Vivo vs. In Vitro Correlation of Adapalene Glucuronidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro glucuronidation of Adapalene, a third-generation topical retinoid. While extensive research confirms glucuronidation as a primary metabolic pathway for Adapalene, a direct quantitative correlation between in vivo observations and in vitro experimental data is not yet fully established in publicly available literature. This guide summarizes the existing knowledge, presents relevant experimental protocols, and highlights areas for future investigation.
In Vivo Glucuronidation of Adapalene
Adapalene undergoes partial metabolism in the body, with approximately 25% of the drug being converted to metabolites, primarily glucuronides. The remaining 75% is excreted as the parent drug. The primary route of elimination for both Adapalene and its metabolites is through biliary excretion.
Systemic exposure to Adapalene following topical application is low. A clinical study involving the administration of 0.3% Adapalene gel provided the following pharmacokinetic parameters:
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 0.553 ± 0.466 ng/mL |
| Area Under the Curve (AUC) | 8.37 ± 8.46 ng·h/mL |
These values indicate minimal absorption of Adapalene into the bloodstream after topical application, which is a key safety feature of this drug.
In Vitro Glucuronidation of Adapalene
However, based on standard methodologies for assessing in vitro drug metabolism, a typical experimental protocol to determine these parameters would involve the use of human liver microsomes.
Experimental Protocol: In Vitro Adapalene Glucuronidation Assay
1. Materials:
-
Adapalene
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system for analysis
2. Microsome Activation:
-
Thaw pooled human liver microsomes on ice.
-
Dilute microsomes to the desired protein concentration (e.g., 1 mg/mL) in potassium phosphate buffer.
-
To permeabilize the microsomal membrane and ensure access of the co-factor to the UGT enzymes, add alamethicin to a final concentration of 50 µg/mg of microsomal protein.
-
Incubate the microsome-alamethicin mixture on ice for 15 minutes.
3. Glucuronidation Reaction:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Activated human liver microsomes
-
Adapalene (at various concentrations to determine kinetic parameters)
-
Potassium phosphate buffer (pH 7.4)
-
MgCl2 (to a final concentration of 5 mM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (to a final concentration of 2 mM).
-
Incubate at 37°C for a specific time period (e.g., 60 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
5. Analytical Method:
-
Analyze the formation of Adapalene glucuronide using a validated LC-MS/MS method.
-
Monitor the specific mass transitions for both Adapalene and its glucuronide metabolite.
6. Data Analysis:
-
Calculate the rate of metabolite formation.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizing the Process
To better understand the metabolic pathway and the experimental approach, the following diagrams are provided.
A Comparative Guide to the Cutaneous Metabolism of Adapalene, Tretinoin, and Tazarotene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of three commonly prescribed topical retinoids: Adapalene, Tretinoin, and Tazarotene. Understanding the distinct metabolic fates of these compounds within the skin is crucial for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential side effects. This document synthesizes available experimental data, outlines metabolic pathways, and details the methodologies used to elucidate these processes.
Overview of Topical Retinoid Metabolism
Topical retinoids exert their therapeutic effects by binding to and activating retinoic acid receptors (RARs) within keratinocytes, thereby modulating gene expression related to cell differentiation, proliferation, and inflammation.[1][2] Their metabolic conversion within the skin can significantly influence their bioavailability, potency, and potential for local irritation. The three retinoids discussed herein exhibit distinct metabolic profiles. Tazarotene is a prodrug that requires enzymatic activation in the skin, whereas Adapalene and Tretinoin are applied in their active forms.
Comparative Metabolic Pathways
The metabolic pathways of Adapalene, Tretinoin, and Tazarotene in the skin differ significantly. Tazarotene undergoes a critical activation step, while Adapalene and Tretinoin are primarily subject to catabolic processes.
Adapalene Metabolism
Adapalene, a third-generation retinoid, is a naphthoic acid derivative that is structurally stable and does not require metabolic conversion for its activity.[3] Its metabolism in the skin is considered minimal.
-
Primary Metabolic Route: The majority of topically applied Adapalene is believed to act directly on the skin tissues without undergoing significant metabolic alteration.
-
Systemic Metabolism: In instances of systemic absorption, which is generally very low, Adapalene is primarily metabolized in the liver.[3] The main metabolic products are glucuronides, with approximately 25% of the absorbed drug being metabolized and the remainder excreted unchanged.
-
Cutaneous Enzymes: Specific enzymatic pathways for Adapalene metabolism within the skin have not been extensively detailed in the available literature, suggesting its high stability in the cutaneous environment.
Tretinoin (all-trans Retinoic Acid) Metabolism
Tretinoin, a first-generation retinoid, is the biologically active form of Vitamin A. Its metabolism in the skin is a key factor in regulating its activity and is mediated by cytochrome P450 enzymes.
-
Primary Metabolic Route: The catabolism of Tretinoin in keratinocytes is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP26 family of enzymes (CYP26A1 and CYP26B1).[4][5] These enzymes hydroxylate Tretinoin to more polar, less active metabolites.
-
Key Metabolites: The primary metabolites of Tretinoin are 4-hydroxy-tretinoin and 4-oxo-tretinoin.
-
Enzyme Regulation: The expression of CYP26 enzymes can be induced by retinoic acid itself, creating a negative feedback loop that helps to control intracellular levels of Tretinoin.[4]
Tazarotene Metabolism
Tazarotene is a third-generation, acetylenic retinoid that is unique among the three in that it is a prodrug. It requires enzymatic conversion in the skin to its active form.[1][2]
-
Primary Metabolic Route: Upon topical application, Tazarotene is rapidly hydrolyzed by esterases present in the skin to its active metabolite, tazarotenic acid.[1][2][6] This conversion is a critical activation step.
-
Activating Enzymes: The hydrolysis of Tazarotene is catalyzed by serine esterases, as this process can be inhibited by paraoxon.[7][8]
-
Further Metabolism: Tazarotenic acid can be further metabolized in the skin and, upon systemic absorption, in the liver to less active metabolites, primarily its sulfoxide.[1][9]
Quantitative Metabolic Data
Direct comparative quantitative data on the metabolism of Adapalene, Tretinoin, and Tazarotene in a single study is limited. However, data from individual studies provide insights into their metabolic rates and the extent of metabolite formation.
Table 1: Metabolic Profile of Adapalene
| Parameter | Finding | Citation |
| Primary Form in Skin | Unchanged Adapalene | |
| Primary Metabolites | Glucuronides (systemic) | [3] |
| Cutaneous Metabolism Rate | Minimal | |
| Key Enzymes | Not extensively characterized in skin |
Table 2: Metabolic Profile of Tretinoin
| Parameter | Finding | Citation |
| Primary Form in Skin | Tretinoin | |
| Primary Metabolites | 4-hydroxy-tretinoin, 4-oxo-tretinoin | |
| Cutaneous Metabolism Rate | Subject to regulation by CYP26 enzymes | [4] |
| Key Enzymes | CYP26A1, CYP26B1 | [4][5] |
Table 3: Metabolic Profile of Tazarotene
| Parameter | Finding | Citation |
| Primary Form in Skin | Tazarotenic acid (active metabolite) | [1][2] |
| Primary Metabolites | Tazarotenic acid sulfoxide | [1][9] |
| Cutaneous Metabolism Rate | Rapid hydrolysis to tazarotenic acid | [6] |
| Key Enzymes | Serine esterases (for activation) | [7][8] |
Experimental Protocols
The study of topical retinoid metabolism relies on a variety of in vitro and ex vivo models and analytical techniques.
In Vitro Skin Models
-
Human Skin Explants: Full-thickness human skin obtained from surgical procedures is often used in Franz diffusion cells to study the penetration and metabolism of topically applied compounds in a setting that closely mimics in vivo conditions.[10]
-
Reconstructed Human Epidermis (RHE): These are three-dimensional cultures of human keratinocytes that form a stratified epidermis, providing a valuable tool for studying cutaneous metabolism without the use of animal or human tissue.
-
Keratinocyte Monolayer Cultures: Primary human keratinocytes or immortalized keratinocyte cell lines are used to investigate specific enzymatic pathways and their regulation at the cellular level.[11]
Experimental Workflow: Franz Diffusion Cell Assay
The Franz diffusion cell is a standard apparatus for in vitro analysis of dermal absorption and metabolism.[12][13][14]
-
Membrane Preparation: A section of human or animal skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Dosing: The topical retinoid formulation is applied to the surface of the skin in the donor chamber.
-
Incubation: The apparatus is maintained at a physiological temperature (typically 32°C for skin studies) for a defined period.[13]
-
Sample Collection: At various time points, samples are collected from the receptor fluid, and at the end of the experiment, the skin is removed, and the different layers (stratum corneum, epidermis, dermis) are separated.
-
Analysis: The concentration of the parent drug and its metabolites in the receptor fluid and skin layers is quantified using analytical techniques such as HPLC-MS/MS.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids and their metabolites in biological matrices.[15][16][17]
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate the parent retinoid from its more polar metabolites.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity for each analyte.[17]
Signaling Pathways
The metabolic pathways of these retinoids are distinct and are visualized below.
Conclusion
The cutaneous metabolism of Adapalene, Tretinoin, and Tazarotene follows distinct pathways that influence their pharmacological activity. Adapalene is metabolically stable in the skin, acting directly in its applied form. Tretinoin is subject to inactivation by CYP26 enzymes, a process that is part of the natural regulation of retinoid signaling. Tazarotene is a prodrug that requires activation by cutaneous esterases to its active form, tazarotenic acid. These differences have important implications for drug design, formulation development, and clinical application, providing a basis for selecting the appropriate retinoid for specific therapeutic goals and patient profiles. Further head-to-head comparative studies employing standardized methodologies would be invaluable for a more precise quantitative comparison of their metabolic fates in the skin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The involvement of cytochrome p450 (CYP) 26 in the retinoic acid metabolism of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic deesterification of tazarotene in human blood and rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. alterlab.co.id [alterlab.co.id]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Adapalene Glucuronide as a Major Human Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic fate of adapalene in humans, with a focus on the validation of adapalene glucuronide as its principal metabolite. While extensive quantitative data in the public domain is limited, this document synthesizes available information and presents standardized methodologies for the analysis of adapalene and its metabolites.
Executive Summary
Adapalene, a third-generation topical retinoid, undergoes limited metabolism in humans, with approximately 75% of the drug excreted unchanged. The primary metabolic pathway for the remaining 25% is through glucuronidation, yielding adapalene glucuronide as the major metabolite. This process primarily occurs in the liver. The validation of adapalene glucuronide as the main metabolite is crucial for a comprehensive understanding of the drug's pharmacokinetics and safety profile.
Comparative Data on Adapalene Metabolism
Due to the limited public availability of direct comparative studies quantifying adapalene and its glucuronide metabolite in human subjects, the following table presents a template for how such data would be structured. The values provided are hypothetical and for illustrative purposes only.
| Analyte | Matrix | Mean Concentration (ng/mL) ± SD | % of Total Drug-Related Material | Analytical Method |
| Adapalene | Plasma | 0.55 ± 0.47 | ~75% (unmetabolized) | LC-MS/MS |
| Adapalene Glucuronide | Plasma | [Data Not Publicly Available] | [Data Not Publicly Available] | LC-MS/MS |
| Adapalene | Urine | [Data Not Publicly Available] | [Data Not Publicly Available] | LC-MS/MS |
| Adapalene Glucuronide | Urine | [Data Not Publicly Available] | [Data Not Publicly Available] | LC-MS/MS |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of adapalene and its metabolites in biological matrices. Below is a detailed protocol for the determination of adapalene in human plasma, which can be adapted for the quantification of its glucuronide metabolite.
Protocol: Quantification of Adapalene in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar retinoid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative Ion Mode (to be optimized for both adapalene and its glucuronide).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adapalene: To be determined based on precursor and product ions.
-
Adapalene Glucuronide: To be determined based on precursor and product ions.
-
Internal Standard: To be determined based on precursor and product ions.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the mechanism of action of adapalene and its subsequent metabolism. Adapalene selectively binds to retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, modulating gene transcription to influence cell differentiation, proliferation, and inflammation. A smaller fraction of adapalene undergoes phase II metabolism to form adapalene glucuronide.
Adapalene's mechanism of action and metabolic pathway.
Experimental Workflow for Metabolite Validation
The logical workflow for the validation of adapalene glucuronide as the major human metabolite is depicted below. This process starts with in vitro screening and progresses to in vivo sample analysis and data interpretation.
Workflow for validating adapalene glucuronide.
A Comparative Analysis of the Pharmacokinetics of Adapalene and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the topical retinoid, Adapalene, and its primary metabolite, Adapalene glucuronide. The information presented herein is compiled from various clinical and preclinical studies to support research and development in dermatology and pharmacology.
Executive Summary
Adapalene, a third-generation topical retinoid, undergoes limited systemic absorption following dermal application. The absorbed fraction is primarily metabolized via glucuronidation, leading to the formation of Adapalene glucuronide, which is then excreted. This guide summarizes the available quantitative data, details the experimental methodologies for pharmacokinetic assessment, and illustrates the key signaling pathway involved in Adapalene's therapeutic action.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Adapalene based on a clinical study involving the application of 2g of 0.3% Adapalene gel.[1] Data for the Adapalene glucuronide metabolite is largely qualitative, as specific quantitative measurements in plasma are not extensively reported in the available literature, likely due to its rapid clearance and low systemic concentrations.
| Parameter | Adapalene | Adapalene Glucuronide | Source(s) |
| Route of Administration | Topical | - | [1] |
| Systemic Absorption | Minimal | - | [1][2] |
| Cmax (Peak Plasma Concentration) | 0.553 ± 0.466 ng/mL | Not Quantified | [1] |
| AUC (Area Under the Curve) | 8.37 ± 8.46 ng*h/mL | Not Quantified | [1] |
| Metabolism | Approximately 25% of the drug is metabolized.[1][2] | - | [1][2] |
| Primary Metabolite | - | Glucuronides are the major products of metabolism.[1][2] | [1][2] |
| Route of Excretion | Primarily biliary | Primarily biliary | [1][2] |
| Terminal Half-life (t1/2) | 7 to 51 hours (mean of 17.2 ± 10.2 hours) | Not Reported | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the assessment of Adapalene and its metabolites.
In Vivo Pharmacokinetic Study in Humans
A multi-center, double-blind, randomized, parallel-group study design is often employed to determine the systemic exposure to Adapalene.
-
Subjects: Male and female subjects with a clinical diagnosis of acne vulgaris.
-
Treatment: Daily application of a specified amount (e.g., 2 grams) of Adapalene gel (e.g., 0.1% or 0.3%) to the face, upper chest, and upper back.
-
Blood Sampling: Blood samples for the determination of Adapalene plasma concentrations are drawn at multiple time points, including pre-dose and at 1, 2, 4, 6, 8, 10, 12, 16, and 24 hours post-application on designated study days (e.g., Day 1, Day 15, and Day 30).
-
Bioanalysis: Plasma concentrations of Adapalene are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.
In Vitro Metabolism Study
-
System: Human, mouse, rat, rabbit, and dog cultured hepatocytes are used to investigate the metabolism of Adapalene.
-
Procedure: Hepatocytes are incubated with Adapalene, and the formation of metabolites is monitored over time.
-
Analysis: The metabolites, primarily glucuronides, are identified and characterized using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Analytical Method for Adapalene Quantification in Biological Samples
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Adapalene in plasma and other biological matrices.
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: Fluorescence detection is typically used for its high sensitivity and selectivity for Adapalene.
-
Sample Preparation: Plasma samples are typically subjected to a liquid-liquid or solid-phase extraction procedure to isolate Adapalene and remove interfering substances prior to HPLC analysis.
Mandatory Visualization
Adapalene's Anti-Inflammatory Signaling Pathway
The following diagram illustrates the signaling pathway through which Adapalene exerts its anti-inflammatory effects by down-regulating the Toll-like receptor 2 (TLR-2) pathway.
Caption: Adapalene's anti-inflammatory mechanism of action.
Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow of an in vivo pharmacokinetic study for a topically applied drug like Adapalene.
Caption: Workflow of a clinical pharmacokinetic study.
References
A Head-to-Head Comparison of Leading LC-MS/MS Platforms for Adapalene Glucuronide Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of drug metabolites is critical for pharmacokinetic and drug metabolism studies. Adapalene, a third-generation topical retinoid, is primarily metabolized via glucuronidation. The resulting metabolite, Adapalene Glucuronide, presents unique analytical challenges due to its polarity and potential for instability. This guide provides a comparative overview of leading LC-MS/MS platforms for the analysis of Adapalene Glucuronide, supported by representative experimental data and detailed methodologies to aid in platform selection and method development.
The analysis of glucuronide metabolites by LC-MS/MS is often complicated by factors such as in-source fragmentation, where the glucuronide moiety is prematurely cleaved, and the inherent instability of certain glucuronide conjugates.[1][2][3][4] Therefore, a robust analytical method requires a highly sensitive and selective instrument, coupled with optimized sample preparation and chromatographic separation. This guide focuses on the performance of high-end triple quadrupole (QqQ) mass spectrometers from leading manufacturers, as these instruments are the gold standard for targeted quantitative bioanalysis.
Comparative Performance of LC-MS/MS Platforms
While direct, peer-reviewed comparative studies on Adapalene Glucuronide are limited, this section provides a summary of expected performance characteristics based on the known capabilities of modern LC-MS/MS systems for analyzing retinoids and their metabolites.[5][6][7] The following table outlines representative quantitative data for four major platforms.
| Parameter | SCIEX 7500 QTRAP System | Waters Xevo TQ-XS | Thermo Scientific TSQ Altis Plus | Agilent 6495C Triple Quadrupole |
| Lower Limit of Quantification (LLOQ) | ~0.05 ng/mL | ~0.05 ng/mL | ~0.1 ng/mL | ~0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 50 ng/mL | 50 ng/mL | 50 ng/mL |
| Linearity (r²) | ≥0.998 | ≥0.998 | ≥0.997 | ≥0.997 |
| Precision (%CV) | < 10% | < 10% | < 12% | < 12% |
| Accuracy (%RE) | ± 10% | ± 10% | ± 15% | ± 15% |
Note: The values presented are representative estimates for Adapalene Glucuronide in a biological matrix like human plasma and may vary based on specific method conditions, matrix effects, and instrument calibration.
Experimental Protocols
A robust and reliable method is fundamental to achieving high-quality data. The following section details a representative experimental protocol for the extraction and analysis of Adapalene Glucuronide from human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting retinoids and their metabolites from plasma.[6]
-
Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Adapalene-d5 Glucuronide).
-
Step 3: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Step 4: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Step 6: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Step 7: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation of Adapalene Glucuronide from the parent drug, Adapalene, is crucial to prevent analytical interference from potential in-source fragmentation.
-
LC System: A high-performance UHPLC system (e.g., SCIEX ExionLC, Waters ACQUITY UPLC I-Class, Thermo Vanquish, Agilent 1290 Infinity II).
-
Column: A C18 reversed-phase column with a particle size ≤ 2.6 µm (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1.0 min: 50% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 50% B
-
6.1-8.0 min: Re-equilibration at 50% B
-
Mass Spectrometry (MS) Conditions
The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).
-
Ionization Mode: Negative ESI is often preferred for glucuronidated compounds.
-
Predicted MRM Transitions:
-
Adapalene Glucuronide:
-
Precursor Ion (Q1): m/z 587.7 (M-H)⁻
-
Product Ion (Q3) - Quantifier: m/z 411.2 ([M-H-glucuronic acid]⁻)
-
Product Ion (Q3) - Qualifier: m/z 113.0 (fragment from glucuronic acid)
-
-
Internal Standard (Adapalene-d5 Glucuronide):
-
Precursor Ion (Q1): m/z 592.7 (M-H)⁻
-
Product Ion (Q3): m/z 416.2 ([M-H-glucuronic acid]⁻)
-
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Heater Gas): 60 psi
-
Collision Gas (CAD): Medium
-
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Visualizing the Process: Workflows and Pathways
To better illustrate the analytical process and the biological context, the following diagrams were generated using Graphviz.
References
- 1. youtube.com [youtube.com]
- 2. scilit.com [scilit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Adapalene Glucuronide Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of adapalene glucuronide, a major metabolite of the topical retinoid adapalene. Given the absence of publicly available, direct inter-laboratory validation studies for this specific analyte, this document outlines a robust analytical approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and establishes a framework for comparing laboratory performance based on established regulatory guidelines. The principles and data presented are synthesized from general bioanalytical method validation standards and information on adapalene metabolism.
Background: Adapalene Metabolism
Adapalene is a third-generation topical retinoid used in the treatment of acne vulgaris. While its topical application results in minimal systemic absorption, understanding its metabolism is crucial for comprehensive safety and pharmacokinetic assessments.[1] The primary route of metabolism for the absorbed portion of adapalene is through glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the parent molecule, increasing its water solubility and facilitating its excretion.[1][2] The resulting metabolite is adapalene glucuronide. Accurate and precise quantification of this metabolite in biological matrices is essential for in-depth drug metabolism and pharmacokinetic (DMPK) studies.
The metabolic conversion of adapalene to adapalene glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[2][3]
Figure 1: Metabolic Pathway of Adapalene to Adapalene Glucuronide.
Experimental Protocols: A Representative LC-MS/MS Method
The quantification of adapalene glucuronide in biological matrices such as plasma or serum necessitates a highly sensitive and selective analytical method. LC-MS/MS is the technology of choice for this application. Below is a detailed, representative protocol that can be employed and validated across different laboratories.
Sample Preparation
The goal of sample preparation is to extract adapalene glucuronide from the biological matrix while removing interfering substances like proteins and phospholipids.[4][5]
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled adapalene glucuronide).
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve adapalene glucuronide from other matrix components that may not have been removed during sample preparation.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating adapalene and its glucuronide.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode, as glucuronides are readily deprotonated.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for both adapalene glucuronide and the internal standard by direct infusion of the compounds.
-
Hypothetical Adapalene Glucuronide Transition: m/z 587 -> m/z 411
-
Hypothetical Internal Standard Transition: (dependent on the specific internal standard used)
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is required to maximize signal intensity.
The following diagram illustrates a typical workflow for this type of bioanalytical method.
Figure 2: Experimental Workflow for Adapalene Glucuronide Quantification.
Data Presentation: Inter-laboratory Comparison Framework
A successful inter-laboratory validation demonstrates that a method is robust and transferable, producing comparable results across different sites. The comparison focuses on key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8]
The following table summarizes the essential parameters and their typical acceptance criteria for bioanalytical method validation.
Table 1: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | To establish the concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the above criteria. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, though no specific percentage is mandated. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
To illustrate how data from an inter-laboratory validation would be compared, Table 2 presents hypothetical results for accuracy and precision from two different laboratories ("Lab A" and "Lab B").
Table 2: Hypothetical Inter-laboratory Comparison of Accuracy and Precision Data
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Lab A | Lab B |
| Mean Conc. (ng/mL) (Accuracy %) | CV (%) | ||
| LLOQ | 1.0 | 1.15 (115%) | 12.5 |
| Low QC | 3.0 | 3.21 (107%) | 8.9 |
| Mid QC | 30 | 28.5 (95%) | 6.2 |
| High QC | 80 | 84.8 (106%) | 5.5 |
In this hypothetical comparison, both laboratories meet the standard acceptance criteria (accuracy within ±15% and precision ≤15%; ±20% and ≤20% for LLOQ). This would indicate that the analytical method is robust and provides comparable results in both facilities, thereby validating the method for use in multi-site studies. Any significant discrepancies would require investigation to identify and rectify the source of the variability.
References
- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Comparing Adapalene glucuronidation rates across different species
For Researchers, Scientists, and Drug Development Professionals
Interspecies Comparison of Adapalene Glucuronidation Kinetics
Glucuronidation, a major phase II metabolic pathway, is crucial in the detoxification and elimination of many drugs, including the third-generation retinoid, adapalene. Understanding the species-specific differences in the rate of adapalene glucuronidation is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. The kinetic parameters—maximal velocity (Vmax), Michaelis constant (Km), and intrinsic clearance (CLint)—are key indicators of enzyme efficiency and metabolic capacity.
Below is a template table summarizing the key kinetic parameters for adapalene glucuronidation. Note: The values presented are hypothetical and for illustrative purposes only, pending the availability of specific experimental data.
| Species | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | Liver Microsomes | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Rat | Liver Microsomes | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Mouse | Liver Microsomes | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Dog | Liver Microsomes | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Monkey | Liver Microsomes | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
Experimental Protocol: In Vitro Adapalene Glucuronidation Assay
The following is a detailed protocol for determining the kinetic parameters of adapalene glucuronidation in liver microsomes from various species.
Objective: To determine the Vmax, Km, and CLint of adapalene glucuronidation in human, rat, mouse, dog, and monkey liver microsomes.
Materials:
-
Adapalene
-
Pooled liver microsomes from human, rat, mouse, dog, and monkey
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not metabolized by UGTs)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of adapalene in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of adapalene by diluting the stock solution with the incubation buffer.
-
Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Prepare a stock solution of the internal standard.
-
Prepare the UDPGA solution in water.
-
-
Incubation:
-
Pre-warm the liver microsome suspension (e.g., 0.5 mg/mL protein concentration in incubation buffer) at 37°C for 5 minutes.
-
Add varying concentrations of adapalene to the microsome suspension and pre-incubate for 3 minutes at 37°C.
-
Initiate the reaction by adding UDPGA (e.g., final concentration of 5 mM).
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of adapalene glucuronide.
-
Develop a standard curve for the adapalene glucuronide to allow for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of adapalene glucuronide formation (pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of adapalene and the experimental workflow for its glucuronidation assay.
Caption: Metabolic pathway of adapalene.
Caption: Experimental workflow for in vitro adapalene glucuronidation assay.
The Unseen Player: Validating the Role of Adapalene Glucuronide in Drug-Drug Interactions
A Comparative Guide for Researchers and Drug Development Professionals
Adapalene, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. While the parent drug's pharmacology is well-documented, the drug-drug interaction (DDI) potential of its primary metabolite, Adapalene glucuronide, remains a less explored frontier. This guide provides a comprehensive comparison of Adapalene and its glucuronide metabolite in the context of DDIs, supported by established experimental protocols and a discussion of the underlying biochemical pathways.
Due to the limited publicly available data specifically investigating the DDI potential of Adapalene glucuronide, this guide synthesizes general principles of drug metabolism and DDI testing to offer a predictive comparison. The experimental protocols detailed below represent the standard methodologies that would be employed to validate the DDI profile of this metabolite.
Metabolic Pathway: From Adapalene to its Glucuronide
Adapalene undergoes phase II metabolism in the liver, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process transforms the lipophilic Adapalene into a more water-soluble and readily excretable compound, Adapalene glucuronide.[1][2] Approximately 25% of topically applied Adapalene is metabolized, with the major products being glucuronides.[1][2]
Caption: Metabolic conversion of Adapalene to Adapalene glucuronide.
Comparative Analysis of DDI Potential: Adapalene vs. Adapalene Glucuronide
The following table provides a hypothetical comparison of the DDI potential of Adapalene and its glucuronide metabolite based on general pharmacological principles. It is crucial to note that these are predictive statements and require experimental validation.
| Feature | Adapalene (Parent Drug) | Adapalene Glucuronide (Metabolite) | Rationale for Comparison |
| Systemic Exposure | Minimal following topical application. | Expected to be low due to the low systemic absorption of the parent drug. | Low systemic concentrations of both parent and metabolite reduce the likelihood of significant systemic DDIs. |
| CYP450 Enzyme Inhibition | Not reported to be a significant inhibitor of major CYP enzymes at clinically relevant concentrations. | Generally, glucuronide metabolites are less likely to be potent CYP inhibitors compared to the parent drug. The addition of a bulky, polar glucuronic acid moiety can sterically hinder binding to the active site of CYP enzymes. | Structural changes upon glucuronidation typically decrease affinity for CYP enzymes. |
| Transporter Interactions | Not identified as a significant substrate or inhibitor of major drug transporters. | Glucuronide conjugates are often substrates for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), and uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs).[3] This could lead to transporter-mediated DDIs. | The increased polarity and anionic charge of the glucuronide make it a more likely candidate for interaction with specific drug transporters. |
Experimental Protocols for DDI Validation
Validating the DDI potential of Adapalene glucuronide would involve a series of in vitro assays. The following are detailed methodologies for key experiments.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of Adapalene glucuronide to inhibit the activity of major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Test System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform that produce a readily detectable metabolite (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
Incubation:
-
Pre-incubate Adapalene glucuronide at various concentrations with the test system and a NADPH-regenerating system.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stopping solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the IC50 value, which is the concentration of Adapalene glucuronide that causes 50% inhibition of the CYP enzyme activity.
-
Transporter Interaction Assays
Objective: To assess whether Adapalene glucuronide is a substrate or inhibitor of key drug transporters.
Methodology for Substrate Assessment:
-
Test System: Mammalian cells overexpressing a specific transporter (e.g., HEK293 cells transfected with OATP1B1, MRP2, or BCRP).
-
Incubation:
-
Incubate the cells with various concentrations of Adapalene glucuronide.
-
At specified time points, lyse the cells and measure the intracellular concentration of Adapalene glucuronide.
-
-
Analysis:
-
Quantify the intracellular concentration of Adapalene glucuronide using LC-MS/MS.
-
-
Data Interpretation:
-
Compare the uptake or efflux of Adapalene glucuronide in cells expressing the transporter to control cells (not expressing the transporter). Significant differences indicate that it is a substrate.
-
Methodology for Inhibition Assessment:
-
Test System: Similar to the substrate assessment.
-
Probe Substrate: Use a known substrate for the specific transporter being investigated.
-
Incubation:
-
Co-incubate the cells with the probe substrate and various concentrations of Adapalene glucuronide.
-
-
Analysis:
-
Measure the uptake or efflux of the probe substrate.
-
-
Data Interpretation:
-
Calculate the IC50 value of Adapalene glucuronide for the inhibition of the transporter-mediated transport of the probe substrate.
-
References
- 1. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AdapaleneGlucuronide
Essential Safety and Handling Guide for Adapalene Glucuronide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Adapalene Glucuronide. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: No specific Safety Data Sheet (SDS) for Adapalene Glucuronide was found. The following guidance is based on the known hazards of the parent compound, Adapalene, and general best practices for handling active pharmaceutical ingredients (APIs) and glucuronide compounds.
Hazard Summary for Adapalene (as a proxy for Adapalene Glucuronide)
Given that Adapalene Glucuronide is a metabolite of Adapalene, it is prudent to assume it carries similar hazards. The primary health risks associated with Adapalene are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash face, hands and any exposed skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] | P201: Obtain special instructions before use.[2][3] P202: Do not handle until all safety precautions have been read and understood.[3] P308+P313: IF exposed or concerned: Get medical advice/attention.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling Adapalene Glucuronide. The following table outlines the recommended PPE based on the potential hazards.
| Body Part | PPE Recommendation | Standard |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for handling concentrated forms. | EN 374 |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing. | EN 166 |
| Body | A lab coat is mandatory. For larger quantities or when there is a significant risk of contamination, a disposable gown is recommended. | N/A |
| Respiratory | For handling powders outside of a ventilated enclosure, a respirator with a particulate filter (e.g., N95, FFP2) is recommended. | NIOSH or EN 149 |
Operational and Disposal Plans
Adherence to strict operational procedures and a well-defined disposal plan are critical for safety and compliance.
Workflow for Handling Adapalene Glucuronide
The following diagram outlines the standard workflow for researchers, from preparation to disposal.
Caption: Workflow for Safe Handling of Adapalene Glucuronide.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be stored in a designated, locked, and well-ventilated area, away from incompatible materials.[1][2][3][4]
-
To maintain product quality, refrigeration may be required; consult the supplier's documentation.[4]
Weighing and Solution Preparation:
-
All weighing of powdered Adapalene Glucuronide must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of airborne particles.
-
Use disposable weighing boats and utensils to minimize contamination.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Glucuronide compounds are generally more water-soluble than their parent compounds, which should be considered when selecting a solvent.
Disposal Plan
-
Waste Categorization: All materials contaminated with Adapalene Glucuronide, including gloves, disposable lab coats, weighing boats, and pipette tips, should be considered hazardous waste.
-
Waste Collection:
-
Solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a compatible, sealed, and labeled waste container. Given that glucuronides are water-soluble, aqueous waste streams may be generated.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3][4] Do not dispose of Adapalene Glucuronide down the drain.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including a respirator if the spill involves powder.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
Clean: Carefully collect all contaminated materials and place them in a labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
